4-(Phenoxymethyl)-1,3-dioxolan-2-one
Description
Advanced Nomenclature and Classification of 4-(Phenoxymethyl)-1,3-dioxolan-2-one
Systematic IUPAC Naming and Standard Chemical Descriptors
The universally accepted name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is this compound. nih.gov This name precisely describes its molecular structure. The compound is also known by other synonyms such as phenoxymethyl (B101242) ethylene (B1197577) carbonate. nih.gov
Key chemical descriptors provide a standardized way to identify and search for information about this compound. These include the CAS Number, which is 4437-83-6, and its molecular formula, C10H10O4. bldpharm.com The molecular weight is 194.18 g/mol . nih.gov These identifiers are crucial for researchers and in chemical databases.
Interactive Table of Chemical Descriptors:
| Descriptor | Value |
| IUPAC Name | This compound nih.gov |
| CAS Number | 4437-83-6 bldpharm.com |
| Molecular Formula | C10H10O4 nih.gov |
| Molecular Weight | 194.18 g/mol nih.gov |
| InChI | InChI=1S/C10H10O4/c11-10-13-7-9(14-10)6-12-8-4-2-1-3-5-8/h1-5,9H,6-7H2 nih.gov |
| InChIKey | LZJHFUGXCGSVFY-UHFFFAOYSA-N nih.gov |
| Canonical SMILES | C1C(OC(=O)O1)COC2=CC=CC=C2 nih.gov |
Structural Isomerism and Stereochemical Considerations
The structure of this compound includes a stereogenic center at the fourth carbon of the dioxolane ring. This chirality means the compound can exist as two different stereoisomers, specifically enantiomers: (R)-4-(phenoxymethyl)-1,3-dioxolan-2-one and (S)-4-(phenoxymethyl)-1,3-dioxolan-2-one. publisso.de The racemic mixture contains equal amounts of both enantiomers. The presence of this chiral center is a significant feature, as the biological activity and physical properties of the individual enantiomers can differ substantially.
Classification within Heterocyclic Chemistry and Carbonate Families
From a classification standpoint, this compound belongs to two important chemical families. It is a heterocyclic compound, specifically a 1,3-dioxolane (B20135). chemicalbook.com The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at positions 1 and 3. chemicalbook.com
Furthermore, it is classified as a cyclic carbonate. rsc.org Cyclic carbonates are esters of carbonic acid and are recognized for their applications as polar aprotic solvents and as intermediates in the synthesis of other organic compounds. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-(phenoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C10H10O4/c11-10-13-7-9(14-10)6-12-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
LZJHFUGXCGSVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Historical Trajectory and Evolution of Research on the 1,3 Dioxolan 2 One Scaffold
Milestone Discoveries in Cyclic Carbonate Synthesis and Reactivity
The synthesis of five-membered cyclic carbonates through the reaction of epoxides and carbon dioxide is a well-established and commercially viable process. nih.gov Research in this area has been driven by the need for greener and more sustainable chemical processes. nih.gov A significant milestone in this field has been the development of various catalytic systems to facilitate the cycloaddition of CO2 to epoxides. researchgate.net These catalysts range from homogeneous metal complexes to heterogeneous systems, each offering different advantages in terms of activity and reaction conditions. researchgate.netacs.org
The mechanisms of cyclic carbonate synthesis have also been a subject of extensive study, with proposed pathways including epoxide activation, carbon dioxide activation, or the dual activation of both reactants. rsc.orgrsc.org Understanding these mechanisms is crucial for controlling the stereochemical outcome of the reaction. rsc.org
Emergence of Phenoxymethyl Moieties in Organic Synthesis
The phenoxymethyl group, an ether linkage between a phenyl group and a methyl group, is a common structural motif in organic chemistry. Its presence in a molecule can influence its physical and chemical properties. In the context of organic synthesis, phenoxymethyl groups have been incorporated into various molecules to achieve specific biological activities or to act as protecting groups. libretexts.org For instance, the phenoxymethyl moiety is a key component of phenoxymethylpenicillin, an important antibiotic. nih.gov The strategic use of such moieties allows for the fine-tuning of a molecule's characteristics for a desired application.
Significance of Carbon Dioxide Fixation in Dioxolanone Chemistry
The primary and most significant route to synthesizing this compound and related cyclic carbonates is through the chemical fixation of carbon dioxide. This process typically involves the cycloaddition of CO₂ to an epoxide, in this case, Phenyl Glycidyl (B131873) Ether (PGE). This reaction is a prime example of carbon capture and utilization (CCU), a strategy aimed at converting a major greenhouse gas into value-added chemical products. rsc.orgmdpi.com
The cycloaddition reaction is of paramount importance as it is an atom-economical process, meaning that all the atoms of the reactants are incorporated into the final product, minimizing waste. The general mechanism involves the activation of the epoxide ring by a catalyst, followed by a nucleophilic attack that opens the ring. This intermediate then reacts with carbon dioxide, and a subsequent intramolecular cyclization yields the 1,3-dioxolan-2-one ring. mdpi.com
Research has focused extensively on developing efficient catalytic systems to promote this transformation under mild conditions. A variety of catalysts have been shown to be effective, including metal-free ionic liquids, metal-organic frameworks (MOFs), and binary systems often involving a Lewis base and a hydrogen bond donor. rsc.orgresearchgate.netnih.gov For instance, studies have demonstrated that imidazolium-based ionic liquids can catalyze the conversion of phenyl glycidyl ether to this compound with high yields (ca. 98%) in just one hour at 80°C and 7.7 MPa of supercritical CO₂. rsc.org Other research has highlighted the use of sulfonated porous polymers in the presence of tetrabutylammonium (B224687) bromide, achieving yields of 93-99% at a lower temperature and pressure (50°C, 1 bar CO₂), albeit over a longer reaction time of 10 hours. researchgate.net
The following table summarizes findings from various catalytic systems for the synthesis of this compound from Phenyl Glycidyl Ether and CO₂.
| Catalyst System | Co-catalyst / Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |
| Imidazolium Ionic Liquids | Supercritical CO₂ | 80 | 7.7 MPa | 1 | ~98 | rsc.org |
| Sulfonated Porous Polymer | Tetrabutylammonium bromide | 50 | 1 bar | 10 | 93-99 | researchgate.net |
| Phenyl Boronic Acids | TBAI / Water | 50 | 10 bar | - | ~90 (Conversion) | nih.gov |
This table is interactive. Click on the headers to sort the data.
These findings underscore the progress in making CO₂ fixation a viable and sustainable method for producing key chemical intermediates like this compound.
Broader Significance of this compound in Materials Science and Green Chemistry
The importance of this compound extends beyond its synthesis. Its unique chemical structure makes it a valuable building block in materials science and a versatile intermediate in green organic synthesis.
Role as a Monomer Precursor for Advanced Polymer Architectures
Cyclic carbonates, including this compound, are effective monomers for the synthesis of polycarbonates and other polymers through ring-opening polymerization (ROP). The strain in the five-membered ring provides the thermodynamic driving force for polymerization. The copolymerization of phenyl glycidyl ether and carbon dioxide can lead to the formation of polycarbonates, which are valued for their transparency, durability, and thermal stability. koreascience.kr
While direct polymerization of this compound is a subject of ongoing research, the reactivity of analogous 1,3-dioxolane (B20135) structures is well-established. For example, 1,3-dioxolane itself can undergo ring-opening polymerization to produce poly(1,3-dioxolane), a type of polyacetal. rsc.org Similarly, related 1,3-dioxolan-4-ones are used as monomers for the synthesis of polylactic acid (PLA), a biodegradable polyester (B1180765). mdpi.comresearchgate.net The phenoxymethyl side chain of this compound offers a way to introduce specific functionalities and properties, such as increased rigidity and altered solubility, into the resulting polymer backbone. This tunability is crucial for designing advanced polymer architectures for specialized applications.
Potential as a Synthetic Intermediate for Diverse Organic Compounds
The 1,3-dioxolan-2-one ring is a reactive functional group that can be opened by various nucleophiles, making it a useful synthetic intermediate. This reactivity provides a pathway to a range of other valuable organic compounds. A significant application is in the synthesis of non-isocyanate polyurethanes (NIPUs). The reaction of cyclic carbonates with amines, such as butylamine, results in the formation of β-hydroxyurethanes. rsc.org These β-hydroxyurethanes can then be used as monomers for producing polyhydroxyurethanes (PHUs), which are an environmentally benign alternative to traditional polyurethanes that are synthesized using toxic isocyanates.
Furthermore, the structural analogue 4-(hydroxymethyl)-1,3-dioxolan-2-one (B1199593) (glycerol carbonate) is a known building block for hyperbranched polyethers and can be chemically modified to create a variety of intermediates. sigmaaldrich.com This suggests that this compound can similarly serve as a precursor for a diverse array of functionalized organic molecules, leveraging the reactivity of its cyclic carbonate moiety for green and efficient syntheses.
Conceptual Framework for Structure-Reactivity and Structure-Function Relationships
The chemical behavior of this compound is governed by the interplay of its structural features.
Structure-Reactivity:
Formation: The synthesis via CO₂ cycloaddition is influenced by the electronic properties of the starting epoxide. The presence of the electron-withdrawing phenoxymethyl group on the precursor, phenyl glycidyl ether, is thought to promote the formation of the cyclic carbonate. rug.nl The mechanism of catalysis is key; catalysts typically function by activating the epoxide ring towards nucleophilic attack by either the catalyst's anion or a co-catalyst, facilitating the subsequent reaction with CO₂. rsc.orgmdpi.com
Ring-Opening: The reactivity of the dioxolanone ring in polymerization or as a synthetic intermediate is driven by ring strain. Nucleophilic attack at the carbonyl carbon leads to ring-opening, a process that can be catalyzed by acids, bases, or organometallic compounds. The nature of the substituent at the 4-position (the phenoxymethyl group) can sterically and electronically influence the rate and regioselectivity of this ring-opening reaction.
Structure-Function:
In Polymers: When incorporated into a polymer, the phenoxymethyl side group imparts specific functions. The bulky and relatively rigid phenyl group can increase the glass transition temperature (Tg) of the polymer, making it more rigid and thermally stable. The ether linkage provides some flexibility compared to a direct phenyl attachment. These properties are crucial for the performance of the final material.
As an Intermediate: The function of this compound as a synthetic intermediate is directly tied to the predictable reactivity of the cyclic carbonate group. Its ability to react cleanly with amines to form hydroxyurethanes without producing harmful byproducts is a key functional advantage in the context of green chemistry. rsc.org
Convergent and Divergent Synthetic Strategies towards the 1,3-Dioxolan-2-one Core
The construction of the 1,3-dioxolan-2-one core can be approached through different strategic plans. A convergent synthesis involves the coupling of two or more key fragments that constitute significant portions of the final molecule. In the context of this compound, the most prominent convergent strategy is the direct [3+2] cycloaddition of carbon dioxide (a C1 source) with phenoxymethyl oxirane (a C2 source with the phenoxy side chain). researchgate.net This method is highly atom-economical as it incorporates all atoms from the reactants into the final product.
A divergent synthesis , in contrast, begins with a common core structure that is subsequently modified to create a variety of related compounds. wikipedia.orgcrimsonpublishers.com For instance, a central precursor like 4-(hydroxymethyl)-1,3-dioxolan-2-one (glycerol carbonate) could be synthesized and then subjected to various reactions, such as Williamson ether synthesis with a phenoxide source, to yield the target molecule and other analogues. sigmaaldrich.comcrimsonpublishers.com While less direct for this specific target, this approach is valuable for creating libraries of related compounds for structure-activity relationship studies.
Catalytic Cycloaddition of Carbon Dioxide with Epoxides (e.g., Phenoxymethyl Oxirane)
The most widely investigated and industrially viable route for synthesizing this compound is the catalytic cycloaddition of carbon dioxide (CO2) with its corresponding epoxide, phenoxymethyl oxirane. researchgate.net This reaction represents a key method for carbon capture and utilization (CCU), transforming a greenhouse gas into a value-added chemical. rwth-aachen.de The process is typically catalyzed and can be performed under various conditions, with the choice of catalyst being crucial for reaction efficiency, selectivity, and sustainability. mdpi.com
Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity under relatively mild conditions due to their well-defined active sites.
Transition Metal Complexes: A variety of transition metal complexes have been shown to be effective. Porphyrin-based complexes, for example, have demonstrated significant catalytic activity. unimi.it Cobalt(III) porphyrin complexes, sometimes functionalized with bisimidazole groups, can catalyze the cycloaddition of CO2 to epoxides efficiently, often without the need for an organic solvent or a co-catalyst. rsc.orgresearchgate.net The metal center acts as a Lewis acid to activate the epoxide, while other parts of the molecule or a co-catalyst provide the necessary nucleophilic component to initiate ring-opening.
Organocatalysts: Metal-free organocatalysts have gained attention as a more sustainable alternative. These catalysts are often based on their ability to provide both hydrogen bond donation and nucleophilicity. Imidazolium halide salts are effective bifunctional catalysts where the cation can act as a hydrogen bond donor to activate the epoxide, and the halide anion serves as the nucleophile. mdpi.com Polystyrene-supported bifunctional organocatalysts have also been developed, combining the benefits of high activity with the potential for easier separation and recycling. researchgate.net
| Catalyst Type | Specific Catalyst Example | Typical Conditions | Yield (%) | Key Features |
|---|---|---|---|---|
| Transition Metal Complex | [5,15-Di(3-((8-imidazolyloctyl)oxy)phenyl)porphyrin] cobalt(III) chloride | Solvent-free, 100°C, 1.0 MPa CO2 | >95 | High activity without co-catalyst; synergistic effect of metal center and imidazole (B134444) groups. rsc.org |
| Organocatalyst | Tetrabutylammonium bromide (TBAB) | Solvent-free, 120°C, atmospheric CO2 flow | High | Common quaternary ammonium (B1175870) salt catalyst; water can act as a beneficial co-catalyst. mdpi.com |
| Organocatalyst | Polystyrene-supported triazolium salt | 45°C, 10 bar CO2 | ~90 | Heterogenized organocatalyst, active at mild temperatures, recyclable. researchgate.net |
Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the product mixture, enhancing their recyclability and suitability for continuous flow processes. anr.fr
Metal Oxides: Metal oxides, such as zirconia, can catalyze nucleophilic additions of CO2. anr.fr Often, they are used as components in composite materials. For example, silica-based materials functionalized with organic moieties have been developed as efficient heterogeneous catalysts for cyclic carbonate synthesis, demonstrating higher activity than many homogeneous counterparts under ambient and solvent-free conditions. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable structures make them excellent candidates for catalysis. berkeley.edu Zinc- and cobalt-based MOFs have been successfully employed for the cycloaddition of CO2 to epoxides. rsc.orgnih.gov The catalytic activity is often attributed to the combination of Lewis acidic metal sites and Lewis basic sites on the organic linkers, which can work synergistically to activate both the epoxide and CO2. nih.gov
Supported Catalysts: This category involves anchoring active catalytic species onto a solid support. Porous organic polymers (POPs) functionalized with acidic groups (e.g., sulfonic acid) or metal ions have been designed as robust heterogeneous catalysts for CO2 fixation, showing good recyclability over multiple reaction cycles. researchgate.net
| Catalyst Type | Specific Catalyst Example | Typical Conditions | Yield (%) | Key Features |
|---|---|---|---|---|
| MOF | CoMOF-1 | Solvent-free, 100°C, 1 MPa CO2 | 96 | Excellent yield, recyclable catalyst. rsc.org |
| MOF | Zinc Coordination Polymer [Zn(HL)(phen)(H2O)]n | Solvent-free, 80°C, 1 MPa CO2, 12h | 94 | Good substrate tolerance and recyclability; open Lewis base sites and Lewis acidic zinc center. nih.gov |
| Porous Organic Polymer | Sulfonated Porous Polytriphenylamine (SPPTPA-1) | Solvent-free, 120°C, 1 MPa CO2, 12h | 94 | Good recyclability for five consecutive cycles. researchgate.net |
The mechanism of the cycloaddition of CO2 to epoxides is generally accepted to involve a cooperative action between a Lewis acid and a nucleophile. researchgate.netnih.gov Three main mechanistic classes are often discussed: epoxide activation, carbon dioxide activation, and dual activation. researchgate.net
In a typical dual activation mechanism involving a metal catalyst and a nucleophilic co-catalyst (e.g., a halide ion), the following steps occur:
Epoxide Activation: The Lewis acidic metal center of the catalyst coordinates to the oxygen atom of the phenoxymethyl oxirane ring. This coordination polarizes the C-O bond, making the ring more susceptible to nucleophilic attack.
Nucleophilic Attack and Ring-Opening: A nucleophile (e.g., Br⁻ or I⁻ from a co-catalyst) attacks one of the electrophilic carbon atoms of the activated epoxide, leading to the opening of the oxirane ring. This step forms a metal-alkoxide intermediate. researchgate.net
CO2 Insertion: The highly nucleophilic oxygen of the alkoxide intermediate attacks the electrophilic carbon of the carbon dioxide molecule. This "CO2 fixation" step results in the formation of a metal-carbonate species. rug.nl
Intramolecular Cyclization (Ring-Closing): The terminal oxygen atom of the newly formed carbonate chain performs an intramolecular nucleophilic attack (a "backbiting" step), displacing the metal catalyst and the halide, which are regenerated for the next catalytic cycle. researchgate.net This final step closes the five-membered ring, yielding this compound.
DFT studies and kinetic investigations have been employed to elucidate the energy barriers of these steps and understand how catalyst structure influences reactivity. nih.govrsc.org
Ring-Closing Reactions from Substituted Diols and Carbonyl Sources
An alternative synthetic route to the 1,3-dioxolan-2-one core involves the cyclization of a 1,2-diol precursor. For the target molecule, this precursor would be 3-phenoxy-1,2-propanediol (B1222102). This diol is reacted with a suitable C1 carbonyl source that acts as an electrophile to bridge the two hydroxyl groups. researchgate.net
Historically, highly toxic and hazardous phosgene (B1210022) (COCl2) was used as the carbonyl source for this type of transformation. However, due to safety and environmental concerns, its use has been largely replaced by safer phosgene alternatives. anr.frgoogle.com
One of the most effective and common phosgene alternatives is 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov CDI is a stable, crystalline solid that is much safer to handle. The reaction pathway proceeds as follows:
The 3-phenoxy-1,2-propanediol is dissolved in an anhydrous aprotic solvent.
1,1'-carbonyldiimidazole is added to the solution. One of the hydroxyl groups of the diol attacks the electrophilic carbonyl carbon of CDI, displacing an imidazole molecule to form an imidazole-carbamate intermediate.
The second hydroxyl group then performs an intramolecular nucleophilic attack on the same carbonyl carbon.
This second attack displaces the remaining imidazole group, which acts as a good leaving group, to close the five-membered ring and form the stable this compound product. researchgate.net
This method is highly efficient for forming the cyclic carbonate under mild conditions and avoids the use of highly toxic reagents. researchgate.netgoogle.com
Intramolecular Cyclization Approaches
While the most common industrial synthesis of this compound involves the cycloaddition of carbon dioxide to phenyl glycidyl ether, intramolecular cyclization presents an alternative pathway. This strategy begins with a linear precursor that already contains the necessary atoms for the dioxolanone ring. The key step is a ring-closing reaction to form the final cyclic carbonate.
One such approach starts with 3-phenoxy-1,2-propanediol. This diol can be reacted with a carbonylating agent like phosgene or its derivatives to form an intermediate such as a chloroformate. This intermediate is then subjected to basic conditions, which promotes an intramolecular nucleophilic substitution, where the free hydroxyl group attacks the activated carbonyl carbon, displacing a leaving group (e.g., chloride) and closing the five-membered ring.
A more contemporary and greener variation of this concept involves the direct carbonation of the diol with CO2, bypassing toxic phosgene derivatives. mdpi.comrsc.org This transformation is thermodynamically challenging due to the formation of water as a byproduct. rsc.org To overcome this, activating agents are employed. For instance, the diol can be reacted with CO2 in the presence of a base (e.g., DBU) to form an anionic carbonate intermediate. An activating agent, such as tosyl chloride (TsCl), is then introduced, which reacts preferentially with the carbonate. mdpi.combath.ac.uk This is followed by a base-promoted intramolecular cyclization to yield the target this compound with retention of stereochemistry if a chiral diol is used. mdpi.com
Stereoselective and Enantioselective Synthesis of Chiral this compound
The stereochemistry of the C4 position of the dioxolanone ring is critical for many of its applications, particularly in the synthesis of chiral pharmaceuticals. Consequently, significant research has been directed towards methods that can produce specific stereoisomers (enantiomers) of the molecule in high purity.
Asymmetric catalysis is a powerful strategy for generating chiral molecules from prochiral or racemic starting materials. In the context of this compound, this is most effectively achieved through the kinetic resolution of a racemic precursor, typically phenyl glycidyl ether. Chiral metal-salen complexes, particularly those involving cobalt (Co), have proven to be highly effective catalysts for this purpose. beilstein-journals.orgbohrium.com
The process, known as hydrolytic kinetic resolution (HKR), involves the enantioselective ring-opening of the racemic epoxide with a nucleophile, such as water. beilstein-journals.org The chiral salen-Co complex selectively catalyzes the reaction of one enantiomer of the epoxide, leaving the other, desired enantiomer unreacted. This unreacted epoxide can then be separated and converted to the corresponding enantiomerically pure this compound via cycloaddition with CO2. This method can achieve exceptionally high enantiomeric excess (ee), often exceeding 98%. beilstein-journals.orgbohrium.com Dinuclear chiral Co(salen) complexes have shown particularly high reactivity and enantioselectivity, providing access to enantiomerically enriched terminal epoxides with >99% ee. bohrium.com
| Catalyst Type | Substrate | Process | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Unsymmetrical Chiral Co(II)-salen complex | Epichlorohydrin | Hydrolytic Kinetic Resolution (HKR) | 98% | beilstein-journals.org |
| Dinuclear Chiral Co(salen) complexes | Terminal Epoxides | Asymmetric Ring Opening | >99% | bohrium.com |
| Chiral [(salen)Co] complexes | Terminal Epoxides | Asymmetric Ring Opening | High |
The chiral pool synthesis approach leverages naturally occurring, enantiomerically pure compounds as starting materials. nih.gov The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product. For the synthesis of chiral this compound, suitable chiral C3 building blocks such as (R)- or (S)-glycidol, (R)- or (S)-3-chloro-1,2-propanediol, or derivatives of glycerol (B35011) can be used.
For example, starting with commercially available (R)-glycidol, the epoxide ring can be opened by phenoxide in a regioselective manner to yield (R)-3-phenoxy-1,2-propanediol. The stereocenter from the starting glycidol (B123203) is preserved in this diol. The subsequent cyclization of this chiral diol with a carbonylating agent, as described in section 2.1.2.2, directly yields (R)-4-(phenoxymethyl)-1,3-dioxolan-2-one. This method is highly effective because the stereocenter is established at the beginning of the synthesis, and subsequent reactions are designed to be stereoconservative. This approach avoids the need for chiral catalysts or resolution steps, providing a direct and efficient route to the enantiopure product. nih.gov
Kinetic resolution, as discussed with salen complexes, is a highly effective method but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. Deracemization strategies aim to overcome this limitation by converting the entirety of a racemic starting material into a single, enantiomerically pure product, thus aiming for a theoretical yield of 100%.
While specific deracemization processes for this compound are not widely reported, the principles can be applied. A hypothetical deracemization could involve a dynamic kinetic resolution (DKR) process. In a DKR of racemic phenyl glycidyl ether, the kinetic resolution (e.g., catalyzed by a chiral salen complex or an enzyme) would be paired with a second catalyst that rapidly racemizes the slower-reacting enantiomer of the starting material. This in-situ racemization ensures that the substrate for the resolution step is continuously replenished, allowing the conversion to proceed beyond the 50% limit and theoretically to completion, yielding a single enantiomer of the product.
Process Intensification and Scale-Up Considerations for this compound Production
Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of reaction efficiency, safety, cost, and environmental impact. Process intensification, particularly through the adoption of continuous manufacturing technologies, offers significant advantages over traditional batch processing.
Flow chemistry, where reactants are continuously pumped through a reactor, provides superior control over reaction parameters compared to batch reactors. researchgate.net For the synthesis of this compound from phenyl glycidyl ether and CO2, this approach is particularly advantageous. rsc.org This reaction is often performed under elevated pressure and temperature to enhance the reactivity of the thermodynamically stable CO2 molecule. rsc.org
Continuous reactors, such as packed-bed reactors or plug flow reactors (PFRs), offer a very high surface-area-to-volume ratio, enabling highly efficient heat transfer. This is critical for managing the exothermicity of the epoxide ring-opening and preventing thermal runaways, a significant safety concern in large-scale batch reactors. Furthermore, precise control over temperature, pressure, and residence time in a flow system leads to improved reaction selectivity, higher yields, and a better impurity profile. researchgate.net The contained nature of flow reactors also enhances safety when handling pressurized CO2. The scalability of a continuous process is often more straightforward than for a batch process, involving either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel).
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio; risk of hot spots. | Excellent; high surface-area-to-volume ratio allows precise temperature control. |
| Mass Transfer | Can be inefficient, especially in multiphasic systems (gas-liquid). | Highly efficient due to small reactor dimensions and effective mixing. |
| Safety | Higher risk with exothermic reactions or high pressures due to large volumes. | Inherently safer due to small reaction volumes at any given time. |
| Scalability | Complex; often requires re-optimization of conditions. | Simpler; achieved by extending run time or numbering-up. |
| Product Quality | Potential for batch-to-batch variability; side reactions due to poor control. | Consistent product quality; improved selectivity and impurity profile. |
Optimization of Reaction Parameters (Temperature, Pressure, Concentration)
The synthesis of this compound, primarily through the cycloaddition of carbon dioxide (CO₂) to phenyl glycidyl ether, is highly dependent on reaction parameters such as temperature, pressure, and catalyst concentration. Optimization of these variables is crucial for maximizing yield, selectivity, and reaction rate while minimizing energy consumption.
Temperature: The reaction is typically endothermic, and thus, higher temperatures generally favor the formation of the cyclic carbonate product. However, excessively high temperatures can lead to side reactions or catalyst degradation. Studies have shown that for various catalytic systems, including organocatalysts, the optimal temperature range often lies between 25°C and 100°C. For instance, in a metal-free organocatalytic system using 2-pyridinemethanol (B130429) and nBu₄NI, the reaction proceeds efficiently at temperatures as low as 25°C to 45°C. rsc.org
Pressure: The pressure of CO₂ is a critical parameter as it directly influences the concentration of CO₂ in the reaction medium. Increasing the CO₂ pressure generally leads to higher reaction rates and yields by shifting the equilibrium towards the product side. While some syntheses are performed under high pressure (up to several MPa), significant advancements have been made in developing catalytic systems that are effective at atmospheric pressure (0.1 MPa). researchgate.net This development is a key step towards greener and more sustainable processes, as it reduces the need for specialized high-pressure equipment and lowers energy costs. researchgate.net
Concentration: The concentration of the reactants and the catalyst loading are also pivotal. Catalyst loading is typically optimized to be as low as possible to reduce costs and simplify purification, without significantly compromising the reaction time and yield. Research on the synthesis of cyclic carbonates has demonstrated that even low catalyst loadings can be highly effective under the right conditions. researchgate.net For example, a metal-free system has achieved high yields with a catalyst loading of just 8 mol%. rsc.org
The interplay between these parameters is complex, and the optimal conditions are highly specific to the chosen catalyst and reaction setup. The table below illustrates the effect of varying reaction parameters on the yield of this compound in a representative organocatalytic system.
| Entry | Catalyst System | Temperature (°C) | CO₂ Pressure | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-pyridinemethanol / nBu₄NI | 25 | Atmospheric (balloon) | 20 | High |
| 2 | 2-pyridinemethanol / nBu₄NI | 45 | Atmospheric (balloon) | 20 | 73 |
| 3 | Various heterogeneous catalysts | Ambient | Normal Pressure | Variable | Good |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. uniroma1.it Key areas of focus include the use of safer solvents, renewable raw materials, and the improvement of process efficiency metrics.
Solvent-Free and Aqueous Medium Syntheses
A significant advancement in the green synthesis of this compound is the development of solvent-free reaction conditions. researchgate.netrsc.org Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution and health hazards. By eliminating the solvent, these processes significantly reduce waste and simplify product purification. The reaction between phenyl glycidyl ether and CO₂, often a neat mixture, exemplifies this approach. rsc.org The development of efficient catalysts that function under these conditions is critical. For example, organocatalytic systems have been successfully employed for the synthesis of cyclic carbonates under solvent-free conditions at mild temperatures. rsc.org
While aqueous medium syntheses are a cornerstone of green chemistry, their application to the synthesis of this compound is less common due to the low aqueous solubility of the key reactant, phenyl glycidyl ether. Research efforts in green chemistry continue to explore novel catalytic systems, such as phase-transfer catalysts, that could facilitate this reaction in water, but solvent-free methods currently dominate the greener approaches for this specific transformation.
Utilization of Renewable Feedstocks and Biodegradable Catalysts
The shift from fossil-based feedstocks to renewable resources is a fundamental goal of green chemistry. The precursors for this compound can potentially be derived from biomass.
Phenyl Glycidyl Ether: This reactant is traditionally synthesized from phenol (B47542) and epichlorohydrin. Phenol can be obtained from lignin, a major component of lignocellulosic biomass. Epichlorohydrin can be produced via a green route from glycerol, a co-product of biodiesel production.
Carbon Dioxide (CO₂): CO₂ is a greenhouse gas and an abundant waste product. Its utilization as a C1 building block for synthesizing valuable chemicals like cyclic carbonates is a prime example of carbon capture and utilization (CCU), turning a waste product into a valuable feedstock. researchgate.net
The development of biodegradable catalysts is another important frontier. While many current catalysts are metal-based or are persistent organic molecules, research is moving towards catalysts derived from renewable sources, such as amino acids, sugars, or other natural products. The use of such catalysts would further enhance the sustainability of the synthesis by ensuring that all components of the process are environmentally benign.
Atom Economy, E-Factor, and Process Mass Intensity Assessments
To quantify the "greenness" of a chemical process, several metrics have been developed. For the synthesis of this compound, these metrics highlight the efficiency of modern synthetic routes.
Atom Economy: This metric, developed by Barry Trost, calculates the efficiency of a reaction in converting reactant atoms to product atoms. greenchemistry-toolkit.org The synthesis of this compound from phenyl glycidyl ether and CO₂ is a cycloaddition reaction. C₉H₁₀O₂ (Phenyl Glycidyl Ether) + CO₂ → C₁₀H₁₀O₄ (this compound) In this ideal transformation, all atoms of the reactants are incorporated into the final product. Therefore, the theoretical atom economy is 100%, representing the ultimate in chemical efficiency. rsc.org
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor measures the total mass of waste generated per unit mass of product. researchgate.netlibretexts.org An ideal E-factor is 0. libretexts.org For the solvent-free synthesis of the target compound with a high yield (e.g., >95%) and a recyclable catalyst, the E-factor is very low. The only waste would come from minor side products and losses during purification. This contrasts sharply with traditional multi-step syntheses that use stoichiometric reagents and solvents, which can have E-factors well over 5-50. libretexts.org
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. greenchemistry-toolkit.orgresearchgate.net It provides a more holistic view of the process efficiency than the E-factor. In a solvent-free synthesis, the PMI is significantly reduced. For the cycloaddition reaction, assuming a 95% yield, the PMI would be close to the ideal value of 1, plus the mass of the catalyst and any purification materials, divided by the product mass. This demonstrates a highly efficient and low-waste process. rsc.org
The table below provides a theoretical assessment of these green chemistry metrics for the ideal synthesis of this compound.
| Green Metric | Definition | Ideal Value | Assessment for Ideal Synthesis | Significance |
|---|---|---|---|---|
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | 100% | 100% | All reactant atoms are incorporated into the product; no by-products are formed. |
| E-Factor | Total Waste (kg) / Product (kg) | 0 | ~0 | Indicates minimal waste generation, especially in solvent-free, high-yield reactions. |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product Mass (kg) | 1 | >1 (close to 1) | Reflects high efficiency in material usage for the overall process. |
Advanced Spectroscopic and Spectrometric Characterization Methodologies for 4 Phenoxymethyl 1,3 Dioxolan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis
NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-(phenoxymethyl)-1,3-dioxolan-2-one, offering precise insights into its complex proton and carbon environments.
One-Dimensional (¹H, ¹³C, ¹⁷O) NMR Techniques for Resonances and Coupling Constants
One-dimensional NMR provides fundamental information about the chemical environment of each nucleus.
¹H and ¹³C NMR: The proton and carbon-13 NMR spectra provide definitive assignments for each position in the molecule. Data obtained in a chloroform-d (B32938) (CDCl₃) solvent reveals the distinct resonances corresponding to the aromatic, dioxolane, and methylene (B1212753) bridge moieties.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | --- | 154.72 | Carbonyl carbon of the cyclic carbonate. |
| Aromatic C-O | --- | 157.82 | Aromatic carbon attached to the ether oxygen. |
| Aromatic C-H | 7.44–6.82 (m, 5H) | 129.78, 122.09, 114.68 | Signals for ortho, meta, and para carbons and protons of the phenyl ring. |
| Dioxolane CH | 5.15–4.93 (m, 1H) | 74.15 | Methine proton and carbon on the dioxolane ring. |
| Dioxolane CH₂ | 4.69–4.46 (m, 2H) | 66.33 | Methylene protons and carbon of the dioxolane ring. |
| Phenoxymethyl (B101242) CH₂ | 4.20 (m, 2H) | 66.94 | Methylene protons and carbon of the phenoxymethyl side chain. |
Note: NMR data is typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). The multiplicity of proton signals is denoted by 'm' for multiplet.
¹⁷O NMR: While less common, ¹⁷O NMR can provide valuable data on the electronic environment of the oxygen atoms. For this compound, three distinct oxygen environments exist: the ether oxygen and the two different oxygens of the carbonate group (one carbonyl and one ester-like). The chemical shifts in ¹⁷O NMR are highly sensitive to the nature of the chemical bond. Generally, carbonyl oxygens are significantly deshielded and appear at high frequencies (δ > 300 ppm), while ether and ester oxygens resonate at lower frequencies (typically δ 0-150 ppm). Specific ¹⁷O NMR data for this compound is not widely reported, but the technique remains a powerful tool for probing oxygen-specific environments.
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Proximity
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the methine proton (CH) of the dioxolane ring and the adjacent methylene protons (CH₂) of both the ring and the phenoxymethyl side chain, confirming the connectivity of the aliphatic portion of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. princeton.edu This technique would definitively link the proton signals listed in the table above to their corresponding carbon signals (e.g., the proton at ~5.0 ppm to the carbon at 74.15 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. princeton.edu This is instrumental in connecting the different fragments of the molecule. Key expected correlations would include:
The protons of the phenoxymethyl CH₂ group to the aromatic C-O carbon.
The methine proton of the dioxolane ring to the carbons of the phenoxymethyl CH₂ group.
Protons on the dioxolane ring to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for stereochemical analysis. For instance, NOESY could reveal through-space interactions between the protons of the phenoxymethyl side chain and the protons on the dioxolane ring, helping to define the molecule's preferred conformation in solution.
Solid-State NMR for Polymorphic Forms and Crystalline Structures
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. europeanpharmaceuticalreview.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the local environment within the crystal lattice. nih.gov
This sensitivity makes ssNMR an excellent tool for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of this compound would exhibit distinct ¹³C ssNMR spectra because the arrangement of molecules in the crystal lattice affects the chemical shielding of each carbon atom. europeanpharmaceuticalreview.com Variations in peak positions and the appearance of multiple signals for a single carbon position can indicate the presence of different crystalline forms or non-equivalent molecules within the crystal unit cell.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to confirm its elemental composition. The theoretical exact mass of this compound (C₁₀H₁₀O₄) is 194.057909 Da. chemspider.com HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula. nih.gov
Interactive Data Table: Molecular Weight and Mass Spectrometry Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | nih.gov |
| Average Molecular Weight | 194.186 g/mol | chemspider.com |
| Monoisotopic (Exact) Mass | 194.057909 Da | chemspider.com |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. nih.gov Analyzing these fragments helps to elucidate the structure of the original molecule.
For this compound, the fragmentation pathways would likely involve the cleavage of its key structural motifs: the cyclic carbonate ring and the ether linkage. Plausible fragmentation pathways include:
Loss of Carbon Dioxide: A characteristic fragmentation for cyclic carbonates is the neutral loss of CO₂ (44 Da) from the molecular ion.
Cleavage of the Ether Bond: The bond between the phenoxy group and the methylene bridge is a likely point of cleavage, which could lead to fragments corresponding to the phenoxy radical (C₆H₅O•, 93 Da) or a phenoxy cation (C₆H₅O⁺, 93 Da).
Ring Opening and Fragmentation: The dioxolane ring itself can undergo cleavage, leading to various smaller fragments. A common fragmentation would be the cleavage of the side chain, resulting in an ion at m/z 101 corresponding to the [C₄H₅O₃]⁺ fragment.
By systematically analyzing the product ions generated in an MS/MS experiment, a detailed fragmentation map can be constructed, providing conclusive evidence for the compound's structure.
Ionization Techniques (ESI, APCI, MALDI) and Their Applicability
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. The choice of ionization technique is critical and depends on the analyte's properties such as polarity, thermal stability, and molecular weight. For this compound (MW: 194.18 g/mol ), several soft ionization methods are applicable. nih.gov
Electrospray Ionization (ESI): As a soft ionization technique, ESI is highly suitable for polar and thermally labile molecules. metwarebio.comnih.gov It transfers ions from solution to the gas phase with minimal fragmentation. nih.gov Given the presence of ether and carbonate functional groups, this compound is sufficiently polar for ESI analysis. In positive ion mode, this compound is expected to be detected primarily as protonated molecules ([M+H]⁺) or as adducts with alkali metal cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which may be present in the solvent or as impurities. nih.govrsc.org In negative ion mode, the formation of adducts with anions like chloride ([M+Cl]⁻) is possible, though typically less common for this type of molecule.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for relatively polar, semi-volatile compounds that are not easily ionized by ESI. metwarebio.comnd.edu The process involves creating ions at atmospheric pressure through a corona discharge. nd.edu For this compound, APCI would likely produce a prominent quasi-molecular ion, [M+H]⁺, with low fragmentation. nd.edu It serves as a complementary technique to ESI, and employing both methods can provide a more comprehensive profile of a sample by detecting a wider range of compounds. scripps.edu
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique predominantly used for the analysis of high molecular weight compounds such as proteins, peptides, and nucleic acids. metwarebio.comnd.edupremierbiosoft.com The analyte is co-crystallized with a matrix that absorbs laser energy, promoting desorption and ionization while minimizing fragmentation. premierbiosoft.com While MALDI can be used for small molecules, it is not the conventional choice for a compound with a molecular weight of ~194 g/mol . Techniques like ESI and APCI are generally more straightforward and provide higher sensitivity for small molecules. metwarebio.com The applicability of MALDI would depend on finding a suitable matrix and optimizing conditions to prevent interference from matrix ions in the low-mass region of the spectrum.
| Ionization Technique | Principle | Applicability to Compound | Expected Ions |
|---|---|---|---|
| Electrospray Ionization (ESI) | Soft ionization creating ions from solution via a charged aerosol. nih.gov | High. Suitable for the compound's polarity. | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization at atmospheric pressure for semi-volatile compounds. nd.edu | High. Suitable alternative or complement to ESI. | [M+H]⁺ |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization using a laser-absorbing matrix, ideal for large molecules. premierbiosoft.com | Low. Not a conventional choice for small molecules; potential for matrix interference. | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. ksu.edu.sa The techniques are complementary: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. uni-siegen.de
Characteristic Vibrational Modes of the 1,3-Dioxolan-2-one Ring and Phenoxymethyl Moiety
The vibrational spectrum of this compound is determined by the combined motions of its two main structural components: the cyclic carbonate ring and the phenoxymethyl side chain.
1,3-Dioxolan-2-one Ring:
C=O Stretch: The most intense and characteristic absorption in the IR spectrum is the carbonyl (C=O) stretching vibration. For five-membered cyclic carbonates, this band appears at a high wavenumber, typically in the range of 1800-1830 cm⁻¹, due to ring strain. researchgate.net
C-O-C Stretches: The ring contains ester-like C-O single bonds. Asymmetric and symmetric stretching vibrations of the O-C-O and C-O-C groups within the ring are expected in the 1000-1200 cm⁻¹ region.
Ring Deformation and Breathing: The entire ring structure can undergo various deformation, bending, and breathing vibrations, which typically appear in the fingerprint region below 1000 cm⁻¹. researchgate.netresearchgate.net
Phenoxymethyl Moiety:
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the phenyl group are expected to appear as a series of weaker bands above 3000 cm⁻¹.
Aromatic C=C Stretches: The phenyl ring exhibits characteristic C=C stretching vibrations that typically result in a group of bands in the 1450-1600 cm⁻¹ region. researchgate.net
Ether C-O Stretch: The C-O-C ether linkage will produce strong, characteristic stretching bands, typically found between 1200 cm⁻¹ and 1260 cm⁻¹ (asymmetric stretch) and near 1040 cm⁻¹ (symmetric stretch).
CH₂ Vibrations: The methylene (CH₂) bridge will show characteristic stretching vibrations just below 3000 cm⁻¹ (asymmetric and symmetric) and bending (scissoring) vibrations around 1465 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibrational Mode | Moiety | Expected IR Intensity |
|---|---|---|---|
| >3000 | C-H Stretch (Aromatic) | Phenoxymethyl | Weak-Medium |
| ~2950 | C-H Stretch (Methylene) | Phenoxymethyl | Medium |
| 1800-1830 | C=O Stretch (Carbonate) | 1,3-Dioxolan-2-one | Very Strong |
| 1450-1600 | C=C Stretch (Aromatic Ring) | Phenoxymethyl | Medium-Strong |
| ~1465 | CH₂ Bend (Scissoring) | Phenoxymethyl | Medium |
| 1200-1260 | C-O-C Asymmetric Stretch (Ether) | Phenoxymethyl | Strong |
| 1000-1200 | C-O Stretch (Ring) | 1,3-Dioxolan-2-one | Strong |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
X-ray crystallography provides definitive information about the arrangement of atoms within a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single-Crystal X-ray Diffraction (SCXRD) is the premier method for determining the precise three-dimensional structure of a molecule. mdpi.com For this compound, an SCXRD analysis would yield a detailed model of the molecule's conformation in the solid state, including the relative orientation of the phenoxymethyl group with respect to the dioxolanone ring. Furthermore, it reveals how molecules pack together in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding (if applicable), van der Waals forces, and π-π stacking interactions between the phenyl rings. For chiral compounds, SCXRD using anomalous dispersion is the gold standard for unambiguous determination of the absolute configuration (R or S) of the stereocenter. nih.gov
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. rsc.org Instead of a single crystal, a fine powder of the material is analyzed, producing a diffraction pattern that is a unique fingerprint of its crystalline phase. researchgate.net For this compound, PXRD is used to:
Identify the crystalline form: Different polymorphs (crystal structures) of the same compound will produce distinct PXRD patterns.
Assess sample purity: The presence of crystalline impurities would be revealed by additional peaks in the diffractogram.
Monitor phase transformations: PXRD can be used to study changes in the crystal structure as a function of temperature or pressure.
Chiroptical Spectroscopic Techniques for Enantiomeric Purity and Absolute Configuration
The C4 carbon of the 1,3-dioxolan-2-one ring is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical techniques exploit the differential interaction of chiral molecules with polarized light to provide information on stereochemistry.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption between left and right circularly polarized UV-Vis light. The resulting spectrum, which plots this difference against wavelength, is characteristic of a specific enantiomer. Studies on similar 1,3-dioxolan-4-ones have shown that the sign of the Cotton effect in the n→π* transition region is dependent on the conformation of the five-membered ring, which is influenced by its substituents. rsc.org This makes ECD a sensitive probe for the stereochemical environment of the molecule.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR light for each vibrational mode. spark904.nl A pair of enantiomers will produce VCD spectra that are mirror images of each other. VCD is a powerful technique for determining the absolute configuration of a chiral molecule in solution without the need for crystallization. spark904.nl The experimental VCD spectrum is compared with spectra predicted from quantum chemical calculations for a known configuration (e.g., the S-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. spark904.nl Both ECD and VCD can also be used to determine the enantiomeric purity or enantiomeric excess (e.e.) of a sample.
| Technique | Principle | Information Obtained |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. rsc.org | Absolute configuration, solution-state conformation, enantiomeric purity. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. spark904.nl | Unambiguous absolute configuration in solution, conformational analysis. |
Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD)
Circular Dichroism (CD) spectroscopy and Optical Rotatory Dispersion (ORD) are powerful, non-destructive techniques used to investigate the stereochemical properties of chiral molecules. They rely on the differential interaction of left- and right-circularly polarized light with a chiral substance.
Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = AL - AR) by a chiral molecule as a function of wavelength. A plot of this differential absorption versus wavelength is known as a CD spectrum. The spectrum is characterized by "Cotton effects," which are positive or negative peaks centered around the absorption bands of the molecule's chromophores. The sign and magnitude of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore.
For this compound, the key chromophores are the phenyl ring of the phenoxymethyl group and the carbonyl group (C=O) of the cyclic carbonate. The chiral center at C4 is in close proximity to both chromophores. Consequently, the (R)- and (S)-enantiomers of this compound are expected to produce mirror-image CD spectra. For instance, if the (R)-enantiomer exhibits a positive Cotton effect at a certain wavelength corresponding to an electronic transition of the phenyl or carbonyl group, the (S)-enantiomer will exhibit a negative Cotton effect of equal magnitude at the same wavelength.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum is a plot of this rotation against wavelength. Similar to CD spectroscopy, ORD spectra of chiral molecules display Cotton effects in the regions where the molecule absorbs light. A positive Cotton effect in ORD is defined as a curve where the rotation peaks at a longer wavelength and troughs at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The ORD spectra of the two enantiomers of this compound would be mirror images of each other.
While these chiroptical techniques are theoretically applicable and essential for the stereochemical analysis of this compound, specific experimental CD and ORD data for this compound are not extensively reported in the scientific literature. The following table illustrates the type of data that would be obtained from such an analysis.
Table 1: Hypothetical Chiroptical Data for this compound Enantiomers This table is for illustrative purposes to show the expected relationships in CD and ORD data, as specific experimental values are not publicly available.
| Enantiomer | Technique | Wavelength (λ) | Observed Effect |
|---|---|---|---|
| (R)-4-(Phenoxymethyl)-1,3-dioxolan-2-one | CD | ~270 nm | Positive Cotton Effect |
| (S)-4-(Phenoxymethyl)-1,3-dioxolan-2-one | CD | ~270 nm | Negative Cotton Effect |
| (R)-4-(Phenoxymethyl)-1,3-dioxolan-2-one | ORD | ~275 nm | Peak |
| ~265 nm | Trough | ||
| (S)-4-(Phenoxymethyl)-1,3-dioxolan-2-one | ORD | ~275 nm | Trough |
Optical Rotation Measurements for Enantiomeric Excess Determination
Optical rotation is the measurement of the rotation of the plane of plane-polarized light by a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized value calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the cell (l), typically at a specific temperature (T) and wavelength (λ, usually the sodium D-line at 589 nm).
The two enantiomers of a chiral compound will rotate the plane of polarized light by exactly the same magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise).
This property is the foundation for determining the enantiomeric excess (ee) of a non-racemic mixture. Enantiomeric excess is a measure of the purity of a chiral sample, defined as the percentage excess of one enantiomer over the other. It can be calculated by comparing the specific rotation of the mixture to the specific rotation of a pure enantiomer:
ee (%) = ( [α]mixture / [α]pure enantiomer ) × 100
A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive ([α] = 0), as the rotations of the individual enantiomers cancel each other out. For an enantioselective synthesis of this compound, measuring the optical rotation of the final product is a rapid and crucial method to quantify the success of the asymmetric induction.
Detailed research providing the specific rotation values for the pure enantiomers of this compound is not readily found in the literature. However, the principles of this measurement are well-established. The following table provides a hypothetical example of how optical rotation data would be presented and used to determine enantiomeric excess.
Table 2: Illustrative Optical Rotation Data and Enantiomeric Excess Calculation Specific rotation values are hypothetical and for demonstration purposes only.
| Sample | Concentration (g/100mL in CHCl₃) | Observed Rotation (α) | Specific Rotation [α]D20 | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Pure (R)-enantiomer | 1.0 | +0.55° | +55.0° | 100% (R) |
| Pure (S)-enantiomer | 1.0 | -0.55° | -55.0° | 100% (S) |
| Racemic Mixture | 1.0 | 0.00° | 0.0° | 0% |
Reactivity Profiles and Mechanistic Investigations of 4 Phenoxymethyl 1,3 Dioxolan 2 One
Ring-Opening Reactions of the 1,3-Dioxolan-2-one Core
The 1,3-dioxolan-2-one ring, a cyclic carbonate, is susceptible to cleavage due to inherent ring strain and the electrophilic nature of its carbonyl carbon. The reaction pathways are heavily influenced by reaction conditions and the nature of the attacking species.
Hydrolytic Pathways and Kinetic Analysis of Ring Cleavage
The hydrolysis of 4-(phenoxymethyl)-1,3-dioxolan-2-one involves the cleavage of an ester bond within the cyclic carbonate structure, ultimately yielding 3-phenoxy-1,2-propanediol (B1222102) and carbon dioxide. The reaction can proceed through both acid- and base-catalyzed pathways, with distinct mechanisms.
Under neutral or acidic conditions, the mechanism is analogous to that of other five-membered cyclic acetals and carbonates. It involves an initial, reversible protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the rate-determining attack of a water molecule. sci-hub.se Studies on related 1,3-dioxolanes have shown that at low pH, the breakdown of the protonated acetal (B89532) is rate-limiting, while at higher pH (above 5), the attack of water on the resulting carbonium ion intermediate can become the slower step. sci-hub.se
In base-catalyzed hydrolysis, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon in a bimolecular acyl-nucleophilic substitution (BAc2) mechanism. This process involves a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond and opening the ring. This pathway is generally faster than the neutral or acid-catalyzed routes.
While specific kinetic data for the hydrolysis of this compound is not extensively documented, the table below outlines the expected mechanistic steps based on established principles of ester hydrolysis.
| Catalysis Type | Step 1 | Step 2 | Step 3 | Products |
| Acid-Catalyzed | Reversible protonation of carbonyl oxygen by H₃O⁺ | Nucleophilic attack by H₂O on the carbonyl carbon | Ring opening and subsequent deprotonation and decarboxylation | 3-Phenoxy-1,2-propanediol + CO₂ |
| Base-Catalyzed | Nucleophilic attack by OH⁻ on the carbonyl carbon | Formation of a tetrahedral intermediate | Ring opening and decarboxylation | 3-Phenoxy-1,2-propanediol + CO₂ |
Nucleophilic Ring-Opening Reactions with Various Reagents (e.g., Alcohols, Amines)
The electrophilic carbonyl carbon of the dioxolanone ring is a prime target for a variety of nucleophiles. Alcohols and amines react via nucleophilic acyl substitution to yield ring-opened products. These reactions are typically analogous to SN2-type processes, where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to cleave the C–O bond of the ring. libretexts.org
Reaction with alcohols (alcoholysis) in the presence of a catalyst can produce hydroxy-carbamates or, with subsequent reaction, polycarbonates. Amines, being generally stronger nucleophiles than alcohols, react readily with the cyclic carbonate. researchgate.net The aminolysis of this compound with a primary or secondary amine would proceed via nucleophilic attack at the carbonyl carbon, leading to the formation of a stable hydroxy-urethane (or hydroxy-carbamate) derivative. This type of reaction has been demonstrated in patents where a substituted piperazine (B1678402) is used to open the dioxolanone ring of a related structure. google.com
The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which is the most electrophilic site. The regioselectivity favors attack at the carbonyl over the methylene (B1212753) (CH₂) carbons of the ring due to the polarization of the carbonyl group.
| Nucleophile | Reagent Example | Expected Ring-Opened Product | Mechanism |
| Alcohol | Methanol (CH₃OH) | Methyl (2-hydroxy-3-phenoxypropyl) carbonate | BAc2 (Base-catalyzed) or AAc2 (Acid-catalyzed) |
| Primary Amine | Ethylamine (CH₃CH₂NH₂) | N-Ethyl-(2-hydroxy-3-phenoxypropyl)carbamate | BAc2-type |
| Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-(2-hydroxy-3-phenoxypropyl)carbamate | BAc2-type |
Thermal and Photochemical Ring-Opening Mechanisms
Information regarding the specific photochemical ring-opening of this compound is limited. While photochemical methods are increasingly used for the synthesis of cyclic carbonates from CO₂ and epoxides, the reverse reaction (ring-opening) induced by light is not a commonly documented pathway. mdpi.comresearchgate.netssrn.com
Thermal decomposition, however, is a known degradation pathway for cyclic carbonates. Studies on the ring-opening polymerization of ethylene (B1197577) carbonate show that at elevated temperatures, decarboxylation can occur, leading to the formation of ether linkages in the resulting polymer. rsc.org Research on the pyrolysis of related dioxolan-4-ones demonstrates fragmentation pathways that involve the loss of carbon monoxide and carbon dioxide. researchgate.net Based on these findings, it can be inferred that the thermal decomposition of this compound at high temperatures could proceed through two potential pathways:
Decarboxylation: Elimination of CO₂ to yield phenyl glycidyl (B131873) ether.
Fragmentation: More complex breakdown of the molecule into smaller fragments.
The favored pathway would depend on factors such as temperature, pressure, and the presence of any catalytic impurities.
Influence of Acidic and Basic Catalysis on Ring Stability
Both acidic and basic conditions decrease the stability of the 1,3-dioxolan-2-one ring by catalyzing its opening.
Acidic Catalysis: In the presence of acid, the carbonyl oxygen is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to attack by even weak nucleophiles like water or alcohols. libretexts.org This activation lowers the energy barrier for ring-opening. The mechanism is often considered a hybrid between SN1 and SN2, where the C-O bond begins to break as the nucleophile attacks. libretexts.org
Basic Catalysis: Under basic conditions, the catalyst is typically a strong nucleophile itself (e.g., hydroxide, alkoxide) or a base that generates a strong nucleophile in situ. The reaction proceeds via direct nucleophilic attack on an unprotonated, and thus less activated, carbonyl carbon. libretexts.org The efficacy of base catalysis is therefore highly dependent on the nucleophilicity of the attacking reagent. Strong bases and nucleophiles can open the ring efficiently even at moderate temperatures.
Reactions at the Phenoxymethyl (B101242) Moiety and Phenyl Ring
Electrophilic Aromatic Substitution on the Phenyl Ring (e.g., Halogenation, Nitration)
While no specific studies detailing the electrophilic aromatic substitution (EAS) of this compound were identified, the outcome of such reactions can be reliably predicted based on established chemical principles. minia.edu.egwikipedia.org The substituent on the benzene (B151609) ring is a phenoxymethyl group, where the ring is attached to an oxygen atom (-O-CH₂-R). This alkoxy-type group is a powerful activating group and an ortho, para-director in EAS reactions. lumenlearning.comlibretexts.org
The activation arises from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. wikipedia.org This stabilization is most effective when the electrophile adds to the ortho or para positions.
Therefore, reactions such as halogenation or nitration are expected to occur much faster than on unsubstituted benzene and will yield predominantly a mixture of ortho- and para-substituted products.
| Reaction | Reagents | Predicted Major Products | Directing Influence |
| Nitration | HNO₃, H₂SO₄ | 4-((2-Nitrophenoxy)methyl)-1,3-dioxolan-2-one and 4-((4-Nitrophenoxy)methyl)-1,3-dioxolan-2-one | ortho, para-directing, activating |
| Bromination | Br₂, FeBr₃ | 4-((2-Bromophenoxy)methyl)-1,3-dioxolan-2-one and 4-((4-Bromophenoxy)methyl)-1,3-dioxolan-2-one | ortho, para-directing, activating |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-((4-Acetylphenoxy)methyl)-1,3-dioxolan-2-one (major due to sterics) | ortho, para-directing, activating |
Transformations at the Ether Linkage and Methylene Bridge
The reactivity of this compound at its ether linkage and methylene bridge is a subject of interest for understanding its stability and potential side reactions during polymerization and other chemical transformations. While specific studies exclusively detailing these transformations on this particular molecule are not extensively documented, the reactivity can be inferred from the known chemistry of analogous structures, such as phenoxyacetic acid derivatives and other heterocyclic compounds containing methylene bridges.
The ether linkage, connecting the phenyl group to the methylene bridge, is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strong acidic conditions or through specific catalytic processes. The mechanism of acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack. The stability of the resulting carbocation or the phenoxide leaving group plays a crucial role in the reaction pathway.
The methylene bridge, situated between the ether oxygen and the dioxolanone ring, can be a site for radical reactions, particularly under high-temperature conditions or in the presence of radical initiators. Hydrogen abstraction from the methylene group can lead to the formation of a radical intermediate, which can then undergo various reactions, including cross-linking or degradation. The presence of the adjacent ether oxygen and the dioxolanone ring can influence the stability of this radical and, consequently, the reaction pathways.
Investigations into the reactivity of similar methylene-bridged heterocyclic compounds have shown that these bridges can participate in condensation reactions with active methylene compounds in the presence of a suitable catalyst. For instance, reactions with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of new carbon-carbon bonds at the methylene bridge, offering a pathway for further functionalization of the molecule.
Polymerization Chemistry Initiated by this compound
Ring-Opening Polymerization (ROP) Mechanisms for Polycarbonates
The ring-opening polymerization (ROP) of this compound is a primary method for the synthesis of polycarbonates with pendant phenoxymethyl groups. This process can be initiated by various catalytic systems, including anionic, cationic, and organometallic catalysts, each proceeding through a distinct mechanism.
Anionic Ring-Opening Polymerization: In anionic ROP, a nucleophilic initiator, such as an alkoxide, attacks the carbonyl carbon of the dioxolanone ring. This leads to the opening of the ring and the formation of an alcoholate propagating species. The propagation then proceeds by the sequential addition of monomer units to the growing polymer chain. The choice of initiator and reaction conditions can significantly influence the rate of polymerization and the molecular weight of the resulting polymer.
Cationic Ring-Opening Polymerization: Cationic ROP is typically initiated by a protonic acid or a Lewis acid. The initiator activates the monomer by protonating or coordinating to one of the oxygen atoms in the dioxolanone ring, making it more susceptible to nucleophilic attack. The propagation can then proceed via an active chain end mechanism, where the growing polymer chain carries the positive charge, or an activated monomer mechanism, where the monomer is activated before its addition to the growing chain. Cationic ROP of dioxolanes can sometimes be complicated by side reactions, such as the formation of cyclic oligomers.
Coordination-Insertion Ring-Opening Polymerization: Organometallic catalysts, particularly those based on tin, aluminum, and zinc, are widely used for the ROP of cyclic esters and carbonates. The most commonly accepted mechanism for these systems is the coordination-insertion mechanism. In this process, the monomer first coordinates to the metal center of the catalyst. Subsequently, the monomer is inserted into the metal-alkoxide bond of the initiator or the propagating chain, leading to ring opening and chain growth. This mechanism often provides good control over the polymerization, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
A general representation of the coordination-insertion mechanism is depicted below:
| Step | Description |
| 1. Initiation | The initiator, typically a metal alkoxide, coordinates with the monomer. |
| 2. Insertion | The monomer is inserted into the metal-alkoxide bond, leading to the ring-opening of the monomer and the formation of a new, longer metal alkoxide species. |
| 3. Propagation | The process of coordination and insertion is repeated with subsequent monomer units, leading to the growth of the polymer chain. |
| 4. Termination | The polymerization is terminated by the addition of a quenching agent, which protonates the active chain end. |
Copolymerization Strategies with Other Cyclic Monomers
Copolymerization of this compound with other cyclic monomers is a versatile strategy to tailor the properties of the resulting polymers. By incorporating different monomer units into the polymer backbone, it is possible to modify characteristics such as thermal properties, mechanical strength, and biodegradability. Common comonomers for the ROP of cyclic carbonates include lactones and other cyclic esters.
Copolymerization with Lactones: The copolymerization of this compound with lactones, such as ε-caprolactone or δ-valerolactone, can lead to the formation of poly(ester-co-carbonate)s. The reactivity ratios of the two monomers play a crucial role in determining the microstructure of the resulting copolymer. Depending on these ratios and the polymerization conditions, random, block, or gradient copolymers can be obtained. The incorporation of carbonate units into a polyester (B1180765) backbone can enhance its thermal stability and modify its degradation profile.
Copolymerization with Lactides: Copolymerization with lactide, a cyclic diester of lactic acid, can produce poly(lactide-co-carbonate)s. These copolymers are of particular interest due to the biocompatibility and biodegradability of polylactide. The introduction of carbonate linkages can improve the flexibility and toughness of the otherwise brittle polylactide. The stereochemistry of the lactide monomer (L-lactide, D-lactide, or rac-lactide) will also influence the properties of the final copolymer.
The synthesis of these copolymers is typically achieved through ROP using catalysts that are effective for both types of monomers, such as tin(II) octoate or other organometallic complexes. The choice of catalyst and the reaction conditions can be used to control the copolymer composition and architecture.
| Comonomer | Resulting Copolymer | Potential Property Modification |
| ε-Caprolactone | Poly(ester-co-carbonate) | Increased flexibility, modified degradation rate |
| L-Lactide | Poly(lactide-co-carbonate) | Improved toughness, enhanced thermal stability |
| Trimethylene Carbonate | Poly(carbonate-co-carbonate) | Tunable thermal and mechanical properties |
Investigation of Polymer Architecture and Chain Growth Control
The control over polymer architecture and chain growth is a critical aspect of the polymerization of this compound, as it directly impacts the final properties and potential applications of the material. "Living" or controlled polymerization techniques are often employed to achieve well-defined polymer structures.
In a living polymerization, the termination and chain transfer reactions are absent, allowing the polymer chains to grow at a constant rate as long as the monomer is available. This enables precise control over the molecular weight and results in a narrow molecular weight distribution (low dispersity). The coordination-insertion ROP, when carried out under appropriate conditions with a suitable catalyst, often exhibits characteristics of a living polymerization.
The architecture of the polymer can be manipulated through various strategies. For instance, the use of a difunctional or multifunctional initiator can lead to the formation of telechelic polymers with reactive end groups or star-shaped polymers, respectively. Block copolymers can be synthesized by the sequential addition of different monomers to a living polymerization system.
The degree of control over the polymerization is influenced by several factors, including the choice of catalyst, the purity of the monomer and solvent, the reaction temperature, and the monomer-to-initiator ratio. Careful optimization of these parameters is essential for achieving the desired polymer architecture and chain growth control.
| Parameter | Effect on Polymerization Control |
| Catalyst Choice | The nature of the catalyst determines the polymerization mechanism and the degree of control. |
| Purity of Reagents | Impurities can act as chain transfer agents or terminate the polymerization, leading to a loss of control. |
| Reaction Temperature | Higher temperatures can increase the rate of side reactions, such as transesterification, which can broaden the molecular weight distribution. |
| Monomer-to-Initiator Ratio | This ratio is used to control the target molecular weight of the polymer in a living polymerization. |
Stereochemical Dynamics and Conformational Flexibility of this compound
Conformational Analysis of the Dioxolanone Ring Pucker
The five-membered 1,3-dioxolan-2-one ring in this compound is not planar and exhibits a certain degree of conformational flexibility. The ring can adopt various puckered conformations to relieve torsional strain. The two most common conformations for a five-membered ring are the "envelope" (or "half-chair") and the "twist" (or "skew") conformations.
In the envelope conformation , four of the ring atoms are coplanar, while the fifth atom is out of the plane. In the twist conformation , no four atoms are coplanar; instead, two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms. These conformations are typically in a dynamic equilibrium, and the energy barrier for interconversion is generally low.
The presence of the phenoxymethyl substituent at the C4 position of the dioxolanone ring will influence the conformational preference. Steric interactions between the substituent and the other parts of the ring will play a significant role in determining the most stable conformation. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position in the puckered ring. Generally, the conformation that minimizes steric hindrance will be favored.
Computational studies and NMR spectroscopy are powerful tools for investigating the conformational dynamics of such molecules. Theoretical calculations can provide insights into the relative energies of different conformations and the energy barriers for their interconversion. NMR techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide experimental evidence for the preferred conformation in solution. While specific detailed conformational analysis of this compound is not widely reported, studies on similar 4-substituted-1,3-dioxolan-2-ones can provide valuable insights into its likely conformational behavior.
| Conformation | Description |
| Envelope (Half-Chair) | Four ring atoms are coplanar, with the fifth atom out of the plane. |
| Twist (Skew) | No four atoms are coplanar; two adjacent atoms are on opposite sides of the plane of the other three. |
Rotational Isomerism and Barriers around the Phenoxymethyl Linkage
There is a notable absence of experimental or computational studies focused on the conformational analysis and the rotational energy barriers of the phenoxymethyl linkage in this compound. While general principles of conformational analysis for 1,3-dioxolane (B20135) rings and rotational barriers in substituted aromatic ethers are well-established, specific data such as rotational energy barriers, identification of stable conformers, and the influence of the dioxolanone ring on the phenoxymethyl group's rotation for this particular molecule have not been reported. Studies employing techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy or density functional theory (DFT) calculations, which are standard for determining such parameters, have not been found for this compound.
Catalytic Transformations Involving this compound as Substrate or Ligand Precursor
The primary role of this compound in the scientific literature is as a product of the catalytic cycloaddition of carbon dioxide (CO₂) to phenyl glycidyl ether. Numerous studies detail various catalytic systems for this synthesis.
However, information regarding the use of this compound as a substrate in subsequent catalytic transformations is limited. While the synthesis of poly(carbonate-co-ether) from phenyl glycidyl ether and CO₂ suggests that the dioxolanone ring can undergo ring-opening polymerization, dedicated studies on the ring-opening polymerization (ROP) of purified this compound are not available. Such studies would typically provide data on suitable catalysts, reaction kinetics, and the properties of the resulting polymer, poly(this compound).
Furthermore, there is no available research describing the use of this compound as a ligand precursor . The chemical structure of the molecule does not immediately suggest obvious pathways for its conversion into common ligand scaffolds without significant chemical modification, and no such transformations have been reported in the context of catalysis.
Derivatization Strategies and Analogue Synthesis for 4 Phenoxymethyl 1,3 Dioxolan 2 One
Modification of the Phenyl Ring for Functionalization
The aromatic phenyl ring is a prime target for functionalization due to its susceptibility to a variety of well-established chemical transformations. These modifications can introduce new substituents that alter electronic properties, steric hindrance, and potential interaction points with other molecules.
The phenoxy group attached to the dioxolanone moiety is an ortho-, para-directing and activating group for electrophilic aromatic substitution. This allows for the direct introduction of functional groups onto the phenyl ring. Friedel-Crafts reactions are a classic example of this approach.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring, typically at the para-position to minimize steric hindrance from the ether linkage. The reaction is generally carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting ketone can serve as a versatile handle for further derivatization. For instance, acylation with acetyl chloride would yield 4-((4-acetylphenoxy)methyl)-1,3-dioxolan-2-one.
Friedel-Crafts Alkylation: While possible, alkylation with alkyl halides can be more challenging to control than acylation. It is often prone to issues such as polysubstitution and carbocation rearrangements. However, under carefully controlled conditions, it can be used to introduce simple alkyl groups onto the phenyl ring.
| Reaction Type | Reagents | Catalyst | Typical Product (Major Isomer) |
|---|---|---|---|
| Acylation | Acetyl chloride, Dichloromethane (solvent) | AlCl₃ | 4-((4-Acetylphenoxy)methyl)-1,3-dioxolan-2-one |
| Alkylation | tert-Butyl chloride, Carbon disulfide (solvent) | AlCl₃ | 4-((4-(tert-Butyl)phenoxy)methyl)-1,3-dioxolan-2-one |
| Nitration | HNO₃ / H₂SO₄ | - | 4-((4-Nitrophenoxy)methyl)-1,3-dioxolan-2-one |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, a precursor molecule, typically an aryl halide derivative of 4-(phenoxymethyl)-1,3-dioxolan-2-one (e.g., 4-((4-bromophenoxy)methyl)-1,3-dioxolan-2-one), is required. This precursor can be synthesized from 4-bromophenol (B116583) and (2-oxo-1,3-dioxolan-4-yl)methyl tosylate or a related electrophile.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide precursor with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is highly effective for forming biaryl structures. For example, reacting 4-((4-bromophenoxy)methyl)-1,3-dioxolan-2-one with phenylboronic acid would yield 4-((biphenyl-4-yloxy)methyl)-1,3-dioxolan-2-one.
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene. A palladium catalyst and a base are used to facilitate the reaction, which typically results in the formation of a substituted alkene.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl halide and a terminal alkyne. wikipedia.org It employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For instance, coupling 4-((4-bromophenoxy)methyl)-1,3-dioxolan-2-one with phenylacetylene (B144264) would produce 4-((4-(phenylethynyl)phenoxy)methyl)-1,3-dioxolan-2-one.
| Reaction Name | Coupling Partner | Catalyst System | Product Example |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-((Biphenyl-4-yloxy)methyl)-1,3-dioxolan-2-one |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-((4-Styrylphenoxy)methyl)-1,3-dioxolan-2-one |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-((4-(Phenylethynyl)phenoxy)methyl)-1,3-dioxolan-2-one |
The introduction of heteroatoms or the replacement of the phenyl ring with a heterocyclic system can significantly alter the molecule's properties.
Direct Introduction of Heteroatoms: Standard electrophilic aromatic substitution methods can be used to introduce heteroatom-containing functional groups. For example, nitration using a mixture of nitric and sulfuric acid introduces a nitro group, predominantly at the para position. The nitro group can then be reduced to an amine, providing a key intermediate for further functionalization, such as amide or sulfonamide formation. Halogenation (e.g., bromination with Br₂ and a Lewis acid) can also be performed to yield the precursors needed for cross-coupling reactions.
Synthesis of Heterocyclic Analogues: Instead of modifying the existing phenyl ring, analogues can be synthesized by starting with a heterocyclic alcohol (a "heterophenol"). For example, reacting 3-hydroxypyridine (B118123) with epichlorohydrin, followed by cyclization of the resulting epoxide with carbon dioxide, would yield 4-((pyridin-3-yloxy)methyl)-1,3-dioxolan-2-one. This strategy allows for the incorporation of a wide variety of heterocyclic systems, such as pyridine, pyrimidine, or quinoline, in place of the phenyl ring.
Variations at the Methylene (B1212753) Bridge and Ether Linkage
Modifications to the linker connecting the phenyl ring and the dioxolanone core provide another avenue for creating structural diversity.
Homologation involves extending the single methylene (-CH₂-) bridge to a longer alkyl chain, such as an ethylene (B1197577) (-CH₂CH₂-) or propylene (B89431) (-CH₂CH₂CH₂-) group. This is typically achieved not by modifying the parent compound but by synthesizing the analogue from different starting materials.
The ether oxygen atom can be replaced with other heteroatoms, most commonly sulfur, to create a thioether (sulfide) linkage. mdpi.com The resulting compound, 4-((phenylthio)methyl)-1,3-dioxolan-2-one, is a close structural analogue.
The synthesis of this thio-analogue can be accomplished by reacting a suitable electrophile at the 4-methyl position of the dioxolanone ring with a sulfur-based nucleophile. A highly effective route involves using (2-oxo-1,3-dioxolan-4-yl)methyl tosylate as the electrophile. researchgate.net This intermediate is readily prepared from glycerol (B35011) carbonate (4-(hydroxymethyl)-1,3-dioxolan-2-one). sigmaaldrich.com The reaction of the tosylate with sodium thiophenoxide, generated from thiophenol and a base like sodium hydride, proceeds via an Sₙ2 displacement to furnish the desired 4-((phenylthio)methyl)-1,3-dioxolan-2-one. researchgate.net This bioisosteric replacement of oxygen with sulfur can influence metabolic stability, lipophilicity, and bonding angles.
| Modification Type | Synthetic Strategy | Key Starting Materials | Example Product |
|---|---|---|---|
| Homologation (Ethylene bridge) | De novo synthesis | 2-Phenoxyethanol, Epichlorohydrin, CO₂ | 4-(2-Phenoxyethyl)-1,3-dioxolan-2-one |
| Ether to Thioether Substitution | Nucleophilic substitution | (2-Oxo-1,3-dioxolan-4-yl)methyl tosylate, Thiophenol | 4-((Phenylthio)methyl)-1,3-dioxolan-2-one |
Modification and Isosteric Replacements within the 1,3-Dioxolan-2-one Ring System
Introduction of Substituents at Other Ring Positions
While the parent compound is substituted at the C4 position, the introduction of additional functional groups at other positions of the 1,3-dioxolan-2-one ring, particularly the C5 position, represents a significant avenue for analogue synthesis. The C5 position is a methylene group adjacent to a ring oxygen, offering opportunities for functionalization.
Strategies for introducing substituents at the C5 position can be envisioned through several synthetic routes:
Synthesis from Substituted Diols: The most direct method involves starting with a trisubstituted glycerol derivative. For instance, a 1-phenoxy-2,3-propanediol with a substituent at the 3-position can be cyclized with a carbonylating agent like phosgene (B1210022) or its equivalents to yield a C5-substituted this compound. The nature of the C5 substituent is determined by the choice of the starting glycerol derivative.
Enolate Chemistry: For related 1,3-dioxolan-4-one (B8650053) systems, which possess a ketone rather than a carbonate, the C5 position is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles to introduce substituents. While this compound lacks this acidity, this principle highlights a potential strategy for analogous heterocyclic systems.
Ring-Opening and Re-closing: A less direct but plausible strategy involves the selective ring-opening of the carbonate, functionalization of the resulting diol, and subsequent re-cyclization to introduce the desired substituent.
Many biologically active compounds feature aryl, alkyl, imidazole (B134444), and other groups linked to the 1,3-dioxolane (B20135) ring at various positions, including C2, C4, or C5, demonstrating the synthetic accessibility and importance of such substitutions. nih.gov
Synthesis of Spirocyclic and Fused-Ring Derivatives
Creating more complex, three-dimensional structures through spirocyclic and fused-ring systems can dramatically alter the conformational rigidity and property profile of the parent molecule.
Spirocyclic Derivatives: Spiro-compounds feature two rings connected by a single common atom. A common approach to synthesizing spirocyclic 1,3-dioxolan-2-ones involves the reaction of a suitable diol with a cyclic ketone or its derivative. In the context of this compound, a spirocycle could be introduced at the C5 position. One synthetic pathway involves the Diels-Alder cycloaddition. For example, a (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, a related chiral dioxolanone, has been shown to undergo cycloaddition reactions to form spirocyclic adducts. mdpi.com This demonstrates the utility of exocyclic double bonds on the dioxolanone ring as handles for constructing spiro systems. mdpi.com
Fused-Ring Derivatives: Fused rings share two adjacent atoms. The synthesis of derivatives where the 1,3-dioxolan-2-one ring is fused to another ring system often starts from a cyclic diol. For instance, the reaction of cyclohexene (B86901) oxide (leading to cyclohexane-1,2-diol) with CO2 can produce hexahydrobenzo[d] researchgate.netrsc.orgdioxol-2-one, a fused-ring cyclic carbonate. rsc.org Applying this logic, a phenoxymethyl-substituted cyclic diol could serve as a precursor to a corresponding fused-ring derivative of this compound.
The table below summarizes general strategies for these modifications.
| Modification Type | Synthetic Strategy | Precursor Example | Resulting Structure |
| C5-Substitution | Cyclization of substituted triol | 1-Phenoxy-3-methyl-2,3-propanediol | C5-methyl substituted analogue |
| Spirocyclization | Diels-Alder Cycloaddition | 5-Methylene-4-(phenoxymethyl)-1,3-dioxolan-2-one + Diene | Spirocyclic adduct at C5 |
| Ring Fusion | Carbonylation of a cyclic diol | (Phenoxymethyl)cyclohexane-diol | Fused cyclohexane (B81311) ring system |
Combinatorial Synthesis Methodologies for this compound Analogues
Combinatorial chemistry provides a powerful platform for the rapid generation of a large number of diverse but structurally related molecules. Applying these techniques to the this compound scaffold allows for the systematic exploration of its chemical space.
Library Design and Parallel Synthesis Techniques
The design of a chemical library based on this compound involves identifying points of diversification on the molecular scaffold. Key diversification points include:
The Aryl Moiety: The phenoxy group can be replaced with a wide variety of substituted phenols, heteroaromatic alcohols, or aliphatic alcohols.
The Dioxolanone Ring: Substituents can be introduced at the C5 position, as discussed previously.
The Linker: The ether linkage could potentially be replaced with other functional groups like esters, amides, or thioethers.
Parallel Synthesis: This technique involves the simultaneous synthesis of compounds in a spatially separated manner, often using multi-well plates (e.g., 96-well format). For the synthesis of a library of this compound analogues, a common starting material like glycidol (B123203) or its derivatives could be reacted in parallel with a diverse set of phenols to generate a library of epoxides. These epoxides can then be converted to the final cyclic carbonates, for instance, through cycloaddition with carbon dioxide (CO2). rsc.org The development of robust and high-yielding synthetic methodologies is critical for enabling automated synthesis platforms capable of delivering large quantities of diverse functional carbonate monomers. acs.org
The table below outlines a potential library design based on parallel synthesis.
| Array Component | Building Block Library (Examples) | Reaction Step |
| Starting Epoxide | (R)-Glycidol | 1. Parallel reaction with diverse phenols |
| Phenol (B47542) Library | Phenol, 4-Chlorophenol, 2-Methoxyphenol, Naphthol | 2. Cycloaddition with CO2 |
| Resulting Carbonate Library | 4-(Phenoxymethyl)-, 4-(4-Chlorophenoxymethyl)-, 4-(2-Methoxyphenoxymethyl)-, 4-(Naphthoxymethyl)-1,3-dioxolan-2-one | - |
High-Throughput Synthesis and Screening for Desired Chemical Properties
High-throughput synthesis (HTS) builds upon parallel synthesis by incorporating automation and robotics to accelerate the production of chemical libraries. The key to successful HTS is the use of reliable, efficient, and generalizable chemical reactions. The synthesis of cyclic carbonates from epoxides and CO2 is an atom-efficient reaction that is well-suited for HTS, particularly with the development of highly active and recyclable catalysts that can function under mild conditions. rsc.orgrsc.org
Once a library of this compound analogues is synthesized, high-throughput screening (HTS) can be employed to rapidly assess their chemical properties. This involves using automated assays to measure specific parameters for each compound in the library.
Screening for Chemical Properties:
Solubility: Automated nephelometry or light scattering techniques can be used to determine the aqueous and organic solvent solubility of each analogue.
Stability: The stability of compounds under various conditions (e.g., pH, temperature, oxidative stress) can be monitored in parallel using techniques like HPLC or mass spectrometry to detect degradation products.
Partition Coefficient (LogP): This property, which indicates the lipophilicity of a compound, can be estimated using automated liquid handling systems for shake-flask methods or calculated from HPLC retention times.
Catalytic Activity: If the analogues are being investigated as catalysts, their performance can be screened using colorimetric or fluorometric assays that produce a measurable signal upon reaction completion.
The integration of high-throughput synthesis with automated screening allows for a much faster and more efficient "design-make-test" cycle, accelerating the discovery of new this compound derivatives with optimized chemical properties for various applications.
Computational and Theoretical Investigations of 4 Phenoxymethyl 1,3 Dioxolan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are based on solving the Schrödinger equation and provide fundamental information about a molecule's electronic distribution and energy. numberanalytics.comwikipedia.org These methods are broadly categorized into Density Functional Theory and Ab Initio approaches.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a molecule by using its electron density. etsu.edu It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 4-(Phenoxymethyl)-1,3-dioxolan-2-one.
Geometry Optimization: A primary application of DFT is to find the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this process would precisely determine the bond lengths, bond angles, and dihedral angles of its most stable conformer. Functionals such as B3LYP combined with a basis set like 6-311G(d,p) are commonly employed for such tasks.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (carbonate) | 1.19 Å |
| Bond Length | C-O (carbonate) | 1.34 Å |
| Bond Length | C-O (ether) | 1.41 Å |
| Bond Angle | O-C-O (carbonate) | 108.5° |
| Dihedral Angle | C-O-CH2-CH | 175.2° |
Vibrational Frequencies: After geometry optimization, a frequency calculation is performed. This serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's vibrational spectrum (IR and Raman). researchgate.netnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the characteristic C=O stretch of the carbonate group or the C-O-C stretches of the ether and dioxolanone ring. These theoretical spectra can be compared with experimental data to confirm the structure. mdpi.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C=O) | 1815 | Carbonyl stretch in the dioxolanone ring |
| ν(C-O-C) | 1170 | Asymmetric stretch of the dioxolanone ring |
| ν(Ph-O) | 1245 | Aromatic ether C-O stretch |
| δ(C-H) | 1495 | Aromatic C-H in-plane bend |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using empirical parameters. wikipedia.orglibretexts.org While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide higher accuracy for energies. numberanalytics.compnas.org
These high-accuracy calculations are particularly valuable for determining the precise energy differences between various conformers of this compound. More importantly, they are essential for studying chemical reactions. By mapping the potential energy surface, ab initio methods can locate and characterize transition states—the high-energy structures that connect reactants and products. numberanalytics.com The energy of the transition state relative to the reactants determines the activation energy of a reaction, providing critical insight into reaction kinetics and mechanisms. For instance, the ring-opening reaction of the dioxolanone moiety could be studied by calculating the transition state structure and its associated energy barrier.
| Method | Basis Set | Relative Energy of Conformer B (kcal/mol) |
|---|---|---|
| DFT (B3LYP) | 6-311G(d,p) | 1.85 |
| Ab Initio (MP2) | aug-cc-pVTZ | 2.10 |
| Ab Initio (CCSD(T)) | aug-cc-pVTZ | 2.05 |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgresearchgate.net The energies and shapes of these orbitals are key predictors of a molecule's reactivity.
The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group. In contrast, the LUMO is likely centered on the carbonyl carbon of the dioxolanone ring, making it the primary site for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. imperial.ac.ukslideshare.net
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.85 | Electron-donating ability (localized on phenoxy group) |
| LUMO Energy | -0.95 | Electron-accepting ability (localized on C=O group) |
| HOMO-LUMO Gap | 5.90 | Indicates high kinetic stability |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
While quantum chemical methods are excellent for static structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules by simulating the movement of atoms over time. mun.ca MD uses classical mechanics and a pre-defined force field to calculate the forces between atoms and predict their subsequent motions.
This compound is a flexible molecule with several rotatable single bonds. This flexibility gives rise to a complex conformational landscape with multiple low-energy states (conformers) and the energy barriers that separate them. MD simulations are an ideal tool for exploring this landscape. mdpi.comnih.gov By simulating the molecule for an extended period (nanoseconds to microseconds), it is possible to observe transitions between different conformations. researchgate.net Analysis of the simulation trajectory can identify the most populated conformational states, their geometric parameters (specifically key dihedral angles), and their relative free energies, providing a comprehensive picture of the molecule's structural preferences.
| Conformer | Key Dihedral Angle (C-O-CH2-CH) | Relative Population (%) |
|---|---|---|
| Extended | ~180° | 75 |
| Bent | ~70° | 20 |
| Folded | ~-65° | 5 |
The behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly powerful for studying molecules in the solution phase, where solvent molecules are explicitly included in the simulation box. jlu.edu.cnnih.gov This allows for a detailed investigation of how the conformational preferences of this compound change in different solvents (e.g., polar vs. nonpolar). nih.govresearchgate.net
Furthermore, the simulation can reveal the specific nature of intermolecular interactions between the solute and the solvent. dovepress.com For instance, in a protic solvent like methanol, one could analyze the formation and lifetime of hydrogen bonds between the solvent's hydroxyl group and the carbonyl oxygens of the dioxolanone ring. The structure of the solvent around the solute can be visualized using tools like the radial distribution function (RDF), which shows the probability of finding a solvent atom at a certain distance from a solute atom.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound Derivatives
Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a statistically significant correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. nih.gov For derivatives of this compound, QSRR can be a powerful approach to guide the synthesis of novel compounds with desired reaction characteristics, without the need for extensive trial-and-error experimentation. unimib.it
Molecular Descriptors and Statistical Analysis for Reactivity Correlations
The foundation of a QSRR model lies in the numerical representation of the molecular structure using "molecular descriptors." uliege.be These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of this compound derivatives, where modifications could be made to the phenoxy ring or other parts of the molecule, a wide range of descriptors would be calculated. These can be broadly categorized as:
Constitutional Descriptors: These are the simplest descriptors and relate to the molecular formula and connectivity (e.g., molecular weight, number of rings, number of specific atom types).
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects of molecular size, shape, and branching.
Geometrical Descriptors: These are calculated from the 3D coordinates of the molecule and include parameters like molecular surface area and volume.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Key descriptors in this category include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges.
Once the molecular descriptors for a series of this compound derivatives have been calculated, statistical methods are employed to build the QSRR model. slideshare.net Common statistical techniques include:
Multiple Linear Regression (MLR): This method is used to establish a linear relationship between a single dependent variable (e.g., reaction rate) and multiple independent variables (the molecular descriptors). slideshare.net
Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. aiche.org
Machine Learning Algorithms: More advanced, non-linear methods such as Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs) can capture more complex relationships between the molecular structure and reactivity. nih.govmdpi.com
The selection of the most relevant descriptors is a critical step to avoid overfitting and to create a robust and predictive model. chemrxiv.org
Table 1: Hypothetical Molecular Descriptors for a Series of this compound Derivatives
| Derivative | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Parent | 194.18 | 1.2 | -7.5 | -1.2 | 3.5 |
| 4-Nitro | 239.18 | 1.1 | -8.2 | -2.5 | 5.8 |
| 4-Methoxy | 224.21 | 1.3 | -7.1 | -1.0 | 3.2 |
| 4-Chloro | 228.63 | 1.9 | -7.7 | -1.5 | 4.1 |
| 2,4-Di-Cl | 263.07 | 2.6 | -7.9 | -1.8 | 4.9 |
This table contains hypothetical data for illustrative purposes.
Predictive Models for Reaction Rates, Yields, and Selectivity
A validated QSRR model can serve as a powerful predictive tool. arocjournal.com The goal is to develop a mathematical equation that can accurately forecast the outcome of a reaction for a new, yet-to-be-synthesized derivative of this compound. stanford.eduarxiv.orgresearchgate.net
For instance, a predictive model for the reaction rate of the ring-opening of the dioxolanone ring could be established. Such reactions are fundamental in the synthesis of polycarbonates and polyurethanes. mdpi.com By correlating the reaction rates of a training set of derivatives with their calculated molecular descriptors, a model can be built. This model can then be used to predict the reaction rates for a virtual library of new derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising reactivity profiles.
Similarly, models can be developed to predict reaction yields and selectivity (e.g., regioselectivity or stereoselectivity). This is particularly valuable in complex reactions where multiple products can be formed. By understanding which molecular features drive the formation of the desired product, the design of more efficient and selective reactions becomes possible. The accuracy of these predictive models is highly dependent on the quality and diversity of the training data. arxiv.org
Table 2: Hypothetical QSRR Model and Predicted Reactivity
| Derivative | Predicted Rate Constant (k, s⁻¹) | Predicted Yield (%) |
| Parent | 0.05 | 85 |
| 4-Nitro | 0.25 | 95 |
| 4-Methoxy | 0.02 | 70 |
| 4-Chloro | 0.15 | 90 |
| 2,4-Di-Cl | 0.20 | 92 |
This table contains hypothetical data for illustrative purposes, derived from a hypothetical QSRR model.
In Silico Design and Virtual Screening of Novel this compound Based Compounds
In silico design and virtual screening are computational techniques that enable the rapid exploration of vast chemical spaces to identify molecules with desired properties, thereby accelerating the materials discovery process. researchgate.netslideshare.net
Computational Screening for Desired Chemical, Material, or Catalytic Properties
Computational screening involves the creation of a large virtual library of this compound derivatives, followed by the calculation of key properties for each molecule in the library. nih.govchemrxiv.org This allows for the filtering and prioritization of candidates for synthesis and experimental testing.
For material science applications, properties such as thermal stability, dielectric constant, and potential for self-assembly into ordered structures could be screened. nih.govrug.nl For example, if the goal is to develop a new polymer with a high refractive index, derivatives with high molecular polarizability would be prioritized. If the target is a material with specific charge transport properties for organic electronics, quantum-chemical calculations can be used to screen for molecules with appropriate HOMO and LUMO energy levels. researchgate.net
In the context of catalysis, if derivatives of this compound are being explored as organocatalysts, computational screening can be used to identify candidates with electronic and steric properties that are predicted to enhance their catalytic activity and selectivity. nih.gov
The general workflow for computational screening is as follows:
Library Generation: A virtual library of derivatives is created by systematically modifying the core structure of this compound.
Property Calculation: For each molecule in the library, a set of relevant properties is calculated using computational chemistry methods.
Filtering and Ranking: The library is filtered based on predefined criteria for the desired properties. The remaining candidates are then ranked based on their predicted performance.
Ligand-Based and Structure-Based Design Principles for Material Science Applications
The principles of ligand-based and structure-based design, which are well-established in drug discovery, can be effectively adapted for the rational design of new materials. studysmarter.co.ukwisdomlib.org
Ligand-Based Design: This approach is used when the structural information of a target (e.g., a receptor in drug design) is unknown, but a set of molecules with known activity is available. In material science, this translates to having a set of this compound derivatives with measured desirable properties (e.g., high thermal stability). A "materio-phore" model can be developed, which defines the essential structural features and their spatial arrangement required for the desired property. This model can then be used to screen virtual libraries for new molecules that fit the materio-phore, or to guide the design of new derivatives. researchgate.net
Structure-Based Design: This method is applicable when the 3D structure of a target is known. In materials science, the "target" can be a desired crystal lattice, a surface to which the molecule should bind, or the active site of a catalyst. gerdschroeder-turk.orgnih.govnist.gov For example, if the goal is to design a derivative of this compound that forms a specific crystal packing arrangement for optimal electronic properties, molecular docking and crystal structure prediction algorithms can be used. nih.gov These tools can predict how different derivatives will self-assemble in the solid state, allowing for the in silico design of molecules that are pre-organized to form the desired material structure.
Structure Reactivity and Structure Function Relationships of 4 Phenoxymethyl 1,3 Dioxolan 2 One and Its Analogues
Impact of Substituent Effects on the Dioxolanone Ring-Opening Reactivity
The cleavage of the 1,3-dioxolan-2-one ring, a type of cyclic carbonate, is a cornerstone of its chemistry, particularly in reactions like hydrolysis, aminolysis, and ring-opening polymerization (ROP). mdpi.comresearchgate.netrsc.org The facility of this ring-opening is significantly modulated by the characteristics of the substituent at the 4-position.
Electronic and Steric Influences of the Phenoxymethyl (B101242) Group
The phenoxymethyl group at the C4 position of the dioxolanone ring exerts both electronic and steric effects that influence the molecule's reactivity.
Electronic Effects: The oxygen atom in the phenoxymethyl group (-CH₂-O-Ph) is electron-withdrawing via induction (a negative inductive effect, -I), which pulls electron density away from the dioxolanone ring. This effect increases the electrophilicity of the carbonyl carbon (C2), making it more susceptible to nucleophilic attack. Studies on related substituted cyclic carbonates have shown that electron-withdrawing groups generally promote ring-opening reactions. researchgate.net The phenyl group, while capable of resonance, is insulated from the ring's carbonyl group by the methylene (B1212753) and ether linkages, so its direct resonance effect on the carbonyl carbon is minimal.
Correlations (e.g., Hammett, Taft) for Substituted Phenyl Analogues on Reaction Rates
While specific Hammett or Taft correlation studies for the ring-opening of 4-(phenoxymethyl)-1,3-dioxolan-2-one analogues were not found in the surveyed literature, the principles of these linear free-energy relationships can be applied to predict reactivity trends. The Hammett equation (log(kₓ/k₀) = ρσ) relates the rate of a reaction (k) for a substituted derivative to that of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).
For analogues of this compound with substituents on the phenyl ring, one can predict the impact on the ring-opening reaction rate. A nucleophilic attack on the carbonyl carbon is the key step in many ring-opening reactions.
Electron-Withdrawing Groups (EWGs) on the phenyl ring (e.g., -NO₂, -CN, -Cl) have positive Hammett σ values. They would enhance the inductive pull of the entire phenoxymethyl substituent, further increasing the electrophilicity of the carbonyl carbon and thus accelerating the rate of nucleophilic attack.
Electron-Donating Groups (EDGs) on the phenyl ring (e.g., -OCH₃, -CH₃) have negative Hammett σ values. They would counteract the inductive effect of the ether oxygen, slightly reducing the electrophilicity of the carbonyl carbon and decelerating the reaction rate compared to the unsubstituted analogue.
The expected trend in reaction rates for a nucleophilic ring-opening reaction is illustrated in the table below.
| Substituent (X) at para-position of Phenyl Ring | Hammett Constant (σₚ) | Predicted Effect on Ring-Opening Rate (k_rel) |
|---|---|---|
| -NO₂ | +0.78 | k_rel > 1 (Significant Increase) |
| -CN | +0.66 | k_rel > 1 (Increase) |
| -Cl | +0.23 | k_rel > 1 (Slight Increase) |
| -H | 0.00 | k_rel = 1 (Reference) |
| -CH₃ | -0.17 | k_rel < 1 (Slight Decrease) |
| -OCH₃ | -0.27 | k_rel < 1 (Decrease) |
Stereochemical Control over Reaction Outcomes
The carbon atom at the 4-position of the 1,3-dioxolan-2-one ring is a stereocenter. This inherent chirality is a powerful tool for controlling the stereochemistry of products in subsequent chemical transformations. uwindsor.ca
Influence of Chirality on Asymmetric Transformations and Product Stereochemistry
The use of an enantiomerically pure form of this compound, for example, the (S)-enantiomer, is a classic strategy in asymmetric synthesis. uwindsor.ca When a chiral molecule is used as a starting material, it can influence the creation of new stereocenters, a process known as substrate-controlled stereoselection.
In a reaction where the dioxolanone ring is opened by a nucleophile, the existing stereocenter at C4 remains intact in the product, thereby transferring the initial chirality to the new molecule. For instance, the hydrolysis of enantiopure (S)-4-(phenoxymethyl)-1,3-dioxolan-2-one would yield the corresponding chiral 1,2-diol, (S)-3-phenoxy-1,2-propanediol. This principle is fundamental to synthesizing optically active compounds. nih.govresearchgate.net
Diastereoselective Induction in Derivatization Reactions
Diastereoselective induction occurs when an existing chiral center in a molecule directs the formation of a new stereocenter, leading to a preference for one diastereomer over others. nih.gov In the case of this compound, the bulky phenoxymethyl group can effectively shield one face of the five-membered ring.
If a reaction occurs at another position on the ring (e.g., deprotonation at C5 followed by alkylation), the incoming electrophile will preferentially approach from the face opposite to the phenoxymethyl group to minimize steric clash. This results in the formation of one diastereomer in excess. Studies on similarly substituted 1,3-dioxolanes and dioxolanones have demonstrated high levels of diastereoselectivity based on this principle of steric hindrance directing the approach of reagents. nih.govmdpi.comnih.gov
| Reaction Type | Reagent Approach | Expected Outcome |
|---|---|---|
| Alkylation at C5 | Prefers face opposite to the phenoxymethyl group | Major diastereomer has a 'trans' relationship between the C4 and C5 substituents |
| Radical Addition to a C5-methylene analogue | Prefers face opposite to the phenoxymethyl group | Major diastereomer formed via attack from the less sterically hindered face |
Relationship between Molecular Architecture and Polymerization Efficiency
This compound can serve as a monomer for the synthesis of functional polycarbonates via ring-opening polymerization (ROP). The efficiency of this process and the properties of the resulting polymer are directly linked to the monomer's molecular architecture. mdpi.comnih.gov
The ROP of five-membered cyclic carbonates can be challenging due to the thermodynamic stability of the monomer ring, often requiring high temperatures, which can lead to side reactions like decarboxylation. mdpi.comrsc.org However, the substituent plays a critical role in modulating this behavior.
The key relationships are summarized below:
Ring Strain and Reactivity: The presence of the substituent on the five-membered ring can influence ring strain, thereby affecting the thermodynamic driving force for polymerization. While larger rings (six- or seven-membered) generally have higher ring strain and polymerize more readily, substituents on five-membered rings can also impact their polymerizability. rsc.orgmdpi.com
Initiator/Catalyst Interaction: The phenoxymethyl group can influence the interaction of the monomer with the polymerization initiator or catalyst. Its steric bulk may affect the rate of initiation and propagation, while its electronic nature can influence the activation of the carbonyl group.
Polymer Properties: The phenoxymethyl group is incorporated as a pendant side chain in the final polymer. This has a profound effect on the material's properties. The bulky, somewhat rigid aromatic group will increase the glass transition temperature (Tg) of the polycarbonate compared to a polymer made from an unsubstituted or simple alkyl-substituted monomer. rsc.org It will also influence the polymer's solubility, mechanical strength, and degradability. The ability to introduce such functional groups via ROP is a key advantage for creating tailored biomaterials and advanced polymers. nih.gov
| Structural Feature of Monomer | Influence on Polymerization Efficiency & Polymer Properties |
|---|---|
| Five-membered dioxolanone ring | Lower ring strain compared to 6- or 7-membered rings, making polymerization thermodynamically less favorable. mdpi.comrsc.org |
| Phenoxymethyl substituent (Electronic Effect) | Inductive electron withdrawal can increase carbonyl reactivity towards nucleophilic attack by the initiator/propagating chain. |
| Phenoxymethyl substituent (Steric Effect) | May hinder the approach of the catalyst and growing polymer chain, potentially slowing the polymerization rate. |
| Phenoxymethyl substituent (as a Pendant Group) | Increases the glass transition temperature (Tg), affects solubility, and imparts specific functionality to the final polymer. rsc.org |
Effect of Ring Strain and Substituent on Ring-Opening Polymerization (ROP) Kinetics
The kinetics of Ring-Opening Polymerization (ROP) are profoundly influenced by both the inherent ring strain of the cyclic monomer and the electronic and steric nature of its substituents. For this compound, a five-membered cyclic carbonate, these factors are critical in determining its polymerizability.
Five-membered cyclic carbonates, such as ethylene (B1197577) carbonate and its derivatives, possess relatively low ring strain compared to their six-membered counterparts like trimethylene carbonate (TMC). rsc.org This lower strain results in a smaller thermodynamic driving force for polymerization. Consequently, the polymerization of five-membered rings is often more challenging, requiring more active catalysts or harsher reaction conditions to achieve high monomer conversion and produce high molecular weight polymers. rsc.org The polymerization is often closer to the thermodynamic equilibrium, which can increase the propensity for side reactions such as "backbiting," where the propagating chain end attacks a carbonate unit along the polymer backbone, leading to the formation of cyclic oligomers. mdpi.com
The phenoxymethyl substituent at the C4 position of the 1,3-dioxolan-2-one ring introduces specific steric and electronic effects that further modulate the ROP kinetics.
Steric Effects: The bulky phenoxymethyl group can sterically hinder the approach of the catalyst and the propagating chain end to the carbonate group. This steric hindrance can decrease the rate of polymerization compared to smaller, unsubstituted five-membered cyclic carbonates.
Electronic Effects: The electron-withdrawing nature of the phenoxy group, mediated through the ether linkage, can influence the electrophilicity of the carbonyl carbon. This can affect the rate of nucleophilic attack by the initiator or propagating chain, a key step in anionic and coordination-insertion ROP mechanisms. mdpi.com
The interplay of these factors means that the ROP of this compound is kinetically controlled, where the choice of catalyst and reaction conditions is paramount to achieving a controlled polymerization process. diva-portal.org
Tunability of Polymerization Conditions via Monomer Structure
The ability to tune polymerization conditions by modifying the monomer structure is a cornerstone of modern polymer chemistry. For this compound and its analogues, structural modifications provide a powerful tool to control the polymerization process.
Modifications can be made to either the substituent or the carbonate ring itself. For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the phenoxymethyl substituent can alter the monomer's electronic properties and, consequently, its reactivity. An electron-withdrawing group (e.g., a nitro or fluoro group) would increase the electrophilicity of the carbonyl carbon, potentially increasing the polymerization rate with certain nucleophilic initiators. Conversely, an electron-donating group (e.g., a methoxy (B1213986) group) might decrease the rate.
This tunability allows for the optimization of polymerization conditions:
Catalyst Selection: A more reactive monomer may allow for the use of less active, but more selective or "greener," organocatalysts instead of metal-based catalysts, which can be difficult to remove from the final polymer. mdpi.comnih.gov
Temperature: Highly reactive monomers might be polymerizable at lower temperatures, which can help to suppress side reactions like decarboxylation or backbiting, leading to better control over the polymer structure. rsc.org
Reaction Time: Increased monomer reactivity can lead to shorter reaction times, which is advantageous for industrial-scale production.
By designing analogues of this compound with specific substituents, it is possible to create a family of monomers that can be polymerized under a range of conditions, yielding polymers with tailored properties. rsc.org
Correlations between Structural Features and Spectroscopic Signatures
The spectroscopic signatures of this compound in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are directly correlated with its distinct structural features.
In ¹H NMR spectroscopy , the protons of the 1,3-dioxolan-2-one ring and the phenoxymethyl substituent give rise to characteristic signals. The methine proton at the C4 position, being adjacent to two oxygen atoms and the phenoxymethyl group, typically appears as a multiplet in the downfield region (around 5.0 ppm). The diastereotopic protons on the C5 of the dioxolanone ring appear as two distinct multiplets, as do the protons of the methylene bridge (-CH₂-) connecting the ring to the phenoxy group. The aromatic protons of the phenyl ring produce signals in the characteristic aromatic region (around 6.8-7.4 ppm). rsc.orgrsc.org
In ¹³C NMR spectroscopy , the carbonyl carbon of the carbonate group is highly deshielded and appears at approximately 155 ppm. The C4 and C5 carbons of the dioxolanone ring resonate around 74 ppm and 66 ppm, respectively. The methylene bridge carbon is typically found near 67 ppm, while the aromatic carbons display signals between 114 and 158 ppm. rsc.org
Interactive Data Table: NMR Chemical Shifts for this compound in CDCl₃ Note: Chemical shifts (δ) are reported in ppm. Data sourced from multiple references, slight variations may exist. rsc.orgrsc.org
| Atom | ¹H NMR Signal | ¹³C NMR Signal |
| Carbonyl (C=O) | - | ~154.7 |
| Phenyl C1 (ipso) | - | ~157.8 |
| Phenyl C2, C6 (ortho) | ~7.3 (m, 2H) | ~129.8 |
| Phenyl C3, C5 (meta) | ~6.9 (m, 2H) | ~114.7 |
| Phenyl C4 (para) | ~7.0 (m, 1H) | ~122.1 |
| Dioxolanone C4 | ~5.0 (m, 1H) | ~74.1 |
| Dioxolanone C5 | ~4.5-4.6 (m, 2H) | ~66.3 |
| Methylene (-CH₂-) | ~4.2 (m, 2H) | ~66.9 |
Infrared (IR) spectroscopy provides clear signatures for the key functional groups. The most prominent feature is the strong absorption band of the carbonyl (C=O) stretch of the cyclic carbonate, which typically appears at a high frequency (around 1800-1820 cm⁻¹), characteristic of five-membered cyclic carbonates. Other significant bands include the C-O-C stretching vibrations of the ether and carbonate linkages.
Mass Spectrometry (MS) reveals fragmentation patterns consistent with the molecule's structure. Common fragmentation pathways include the loss of carbon dioxide (CO₂, 44 Da) from the carbonate ring and cleavage of the ether bond, leading to fragments corresponding to the phenoxy group and the remaining dioxolanone-methyl cation.
Predictive Models for NMR Chemical Shifts, IR Frequencies, and Mass Fragmentation Patterns
While specific computational models for this compound are not widely published, predictive understanding can be derived from fundamental principles of spectroscopy and by comparing it with its analogues.
NMR Chemical Shifts: The chemical shifts can be predicted based on substituent effects.
Substituent Electronegativity: The electronegative oxygen atoms in the ring and the ether linkage cause a significant downfield shift for adjacent protons and carbons (C4, C5, and the methylene bridge).
Aromatic Ring Current: The π-electron system of the phenyl group creates a magnetic field that deshields the ortho, meta, and para protons, causing them to appear in the 6.8-7.4 ppm range.
Anisotropic Effects: The C=O group can also exert anisotropic effects on nearby protons.
By analyzing analogues, such as 4-methyl-1,3-dioxolan-2-one or 4-chloromethyl-1,3-dioxolan-2-one, predictable trends emerge. rsc.org Replacing the phenoxymethyl group with a less electron-withdrawing alkyl group would shift the C4 proton and carbon signals upfield. Conversely, a more electronegative substituent would cause a further downfield shift.
IR Frequencies: The position of the C=O stretching frequency is sensitive to ring strain and electronic effects. For five-membered rings, the frequency is inherently high. Substituents on the ring can fine-tune this frequency. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups may slightly decrease it.
Mass Fragmentation Patterns: The fragmentation in MS is governed by the stability of the resulting ions and neutral losses. For this compound and its analogues, a predictive fragmentation model would prioritize:
Cleavage of the weakest bonds.
Formation of stable neutral molecules (e.g., CO₂).
Formation of resonance-stabilized cations (e.g., a tropylium-like ion from the phenoxymethyl moiety or a stabilized phenoxy radical/cation).
Structure-Function Relationships in Material Science Contexts
The structure of this compound is intrinsically linked to the properties and functions of the polycarbonates derived from it, making these relationships critical in material science.
Influence of this compound Structure on Polymerization Parameters
The monomer's structure directly impacts key polymerization parameters such as molecular weight (Mn), polydispersity index (PDI), and polymer end-groups.
Molecular Weight (Mn): The relatively low reactivity of the five-membered ring can make it difficult to achieve very high molecular weights. rsc.org The polymerization may reach equilibrium before full conversion, limiting the chain length. However, under optimized conditions with highly active catalysts, well-defined polymers can be obtained. mdpi.com The final Mn is typically controlled by the monomer-to-initiator ratio, a hallmark of a living or controlled polymerization. sciepublish.com
Polydispersity Index (PDI): Achieving a narrow PDI (close to 1.0) requires that the rate of initiation be fast and that chain transfer or termination reactions are minimal. The structure of this compound can influence PDI. Side reactions like backbiting, which are more common with five-membered rings, can broaden the PDI by creating a distribution of linear chains and cyclic oligomers. mdpi.com The choice of catalyst is crucial to minimize these side reactions.
End-Groups: In a controlled ROP, the nature of the polymer end-groups is determined by the initiator and any quenching agent used. For example, using an alcohol as an initiator will result in one hydroxyl end-group and another end-group derived from the initiator. This allows for the synthesis of telechelic polymers with functional end-groups by using functional initiators. sciepublish.com
Modulation of Polymer Microstructure through Monomer Design
The design of the monomer is the primary tool for controlling the microstructure of the resulting polymer, which includes tacticity, composition, and the distribution of functional groups.
The this compound monomer possesses a stereocenter at the C4 position. This chirality is the key to controlling the tacticity of the polymer.
Tacticity:
Polymerization of a racemic mixture of (R)- and (S)-monomers with a non-stereoselective catalyst will typically result in an atactic polymer, where the stereocenters are randomly arranged along the chain.
Polymerization of an enantiopure monomer (either pure R or pure S) can lead to an isotactic polymer, where all stereocenters have the same configuration. This requires a catalyst that does not cause epimerization during polymerization.
The use of specific stereoselective catalysts with a racemic monomer could potentially yield syndiotactic or stereoblock polymers.
Control over tacticity is critical as it strongly influences the polymer's physical properties, such as crystallinity, melting point (Tm), glass transition temperature (Tg), and mechanical strength. The bulky phenoxymethyl side group, when arranged in a regular, isotactic fashion, can promote chain packing and crystallinity, leading to materials with higher thermal stability and mechanical performance compared to their atactic counterparts. Therefore, monomer design, specifically the control of its stereochemistry, is a powerful strategy for modulating the final properties of the polycarbonate. nih.gov
Advanced Analytical Methodologies for Detection, Separation, and Quantification of 4 Phenoxymethyl 1,3 Dioxolan 2 One
Chromatographic Techniques for Purification and Analysis
Chromatography stands as a cornerstone for the separation and analysis of 4-(Phenoxymethyl)-1,3-dioxolan-2-one from reaction mixtures and for the assessment of its purity. Different chromatographic methods are employed based on the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the non-destructive separation and quantification of non-volatile or thermally sensitive compounds like this compound. For routine purity assessment, reversed-phase HPLC is typically employed. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, generally a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Temperature | Ambient (e.g., 25 °C) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is particularly useful for monitoring the progress of the synthesis of this compound, for instance, in the cycloaddition of carbon dioxide to 1,2-epoxy-3-phenoxypropane. GC can effectively separate the starting materials, the final product, and any volatile byproducts or residual solvents. The sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For identification, GC is often coupled with a mass spectrometer (MS). nih.gov The analysis of a similar compound, 4-hydroxymethyl-1,3-dioxolan-2-one, has been demonstrated using GC to assess purity and quantify impurities. google.com
Table 2: Typical GC Parameters for Reaction Monitoring
| Parameter | Condition |
|---|---|
| Column | Capillary column with a polysiloxane stationary phase (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 70°C, ramp to 150°C at 2.0 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp. | 280 °C |
Since this compound possesses a chiral center, distinguishing between its enantiomers is crucial, especially in pharmaceutical and stereoselective synthesis applications. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) or purity. This is most commonly achieved using chiral HPLC, where the stationary phase is modified with a chiral selector. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are highly effective. nih.govrsc.org Research has shown that a Daicel Chiralcel OD-3 column can be used to determine the enantiomeric excesses of cyclic carbonates. rsc.orgrsc.org The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies and thus different retention times.
Table 3: Reported Chiral HPLC Conditions for Analogous Cyclic Carbonates
| Parameter | Condition | Reference |
|---|---|---|
| Column | Daicel Chiralcel OD-3 | rsc.orgrsc.org |
| Mobile Phase | 10% Isopropanol in Hexane | rsc.orgrsc.org |
| Flow Rate | 1.0 mL/min | rsc.orgrsc.org |
| Detector | UV at 254 nm | rsc.org |
| Example Retention | For (R/S)-Styrene Carbonate: tR=19.89 min, tS=24.8 min | rsc.org |
Electrophoretic Methods for Separation and Characterization
Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods offer high efficiency and resolution, often with very small sample requirements.
Capillary Electrophoresis (CE) is a high-resolution separation technique performed in narrow-bore capillaries. wikipedia.org For a neutral molecule like this compound, the standard Capillary Zone Electrophoresis (CZE) mode is not directly applicable. However, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is well-suited for the analysis of neutral compounds. In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, and neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, enabling separation.
For chiral separations, a chiral selector, such as a cyclodextrin, can be added to the running buffer. nih.govwvu.edu The enantiomers of this compound would form transient inclusion complexes with the cyclodextrin, leading to different effective mobilities and enabling their separation. While specific applications of CE for this compound are not widely documented, the technique offers a powerful alternative to HPLC for rapid and highly efficient analysis.
Hyphenated Techniques for Comprehensive Analytical Capabilities
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive analytical information, allowing for both separation and identification of components in a mixture. nih.gov
For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a key hyphenated technique. nih.gov The gas chromatograph separates the components of a sample, and each separated component is then introduced into the mass spectrometer. The MS provides a mass spectrum, which serves as a molecular fingerprint based on the mass-to-charge ratio of the parent ion and its fragmentation pattern. This allows for unambiguous identification of the compound and any impurities.
Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable, particularly for analyzing products directly from synthesis reactions without extensive cleanup. The HPLC separates the target compound from non-volatile starting materials, catalysts, and byproducts, while the MS provides crucial molecular weight information for each component, confirming the identity of the product and helping to characterize unknown species in the mixture. lcms.czlcms.cz
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Amylose |
| Carbon dioxide |
| Cellulose |
| Cyclodextrin |
| Glycerin |
| Helium |
| Hexane |
| Hydrogen |
| Isopropanol |
| Methanol |
| 1,2-Epoxy-3-phenoxypropane |
| 4-Hydroxymethyl-1,3-dioxolan-2-one |
GC-MS and LC-MS for Complex Mixture Analysis and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of this compound, particularly within intricate mixtures.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be amenable to GC analysis, it must be volatile and thermally stable. This compound meets these criteria, allowing for its effective separation from other components in a mixture based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification. The availability of a reference GC-MS spectrum for this compound in databases facilitates its confirmation in unknown samples.
LC-MS is a complementary technique that is particularly useful for compounds that are not suitable for GC analysis due to low volatility or thermal instability. While this compound can be analyzed by GC-MS, LC-MS offers an alternative, especially when the compound is present in a complex matrix that is more amenable to liquid chromatography. In LC-MS, the compound is separated via high-performance liquid chromatography and then introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to ionize the molecule before mass analysis. The high sensitivity and selectivity of LC-MS make it an invaluable tool for detecting and identifying trace amounts of this compound in various samples.
HPLC-UV, HPLC-DAD, and HPLC-CD for Purity, Identity, and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of this compound, offering capabilities for purity assessment, identity confirmation, and chiral separation.
HPLC with Ultraviolet (UV) or Photodiode Array (DAD) detection is widely used for the purity and identity assessment of this compound. The presence of a phenyl group in the molecule results in strong UV absorbance, making it readily detectable. A DAD provides the additional advantage of acquiring a full UV spectrum of the eluting peak, which can be compared against a reference spectrum to confirm the identity of the compound and to check for the presence of co-eluting impurities. The purity of a sample can be determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.
Chiral Analysis using HPLC with Circular Dichroism (CD) detection is essential for the stereoisomeric analysis of this compound, which possesses a chiral center. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) in the HPLC column. For instance, polysaccharide-based chiral columns, such as those with a Daicel Chiralcel OD-3 support, have been successfully employed for the enantiomeric separation of cyclic carbonates. The detection of the separated enantiomers can be accomplished using a standard UV detector; however, a Circular Dichroism (CD) detector offers the advantage of providing not only a quantitative signal but also information about the stereochemistry of each enantiomer. Enantiomers exhibit equal and opposite CD signals, allowing for their unambiguous identification and the determination of enantiomeric excess (ee). Detection is often performed at a wavelength where the compound exhibits significant absorbance, such as 254 nm.
Quantitative Analytical Methods for Concentration Determination
Accurate and precise quantification of this compound is critical in various applications, from reaction monitoring to quality control. This is typically achieved through the use of calibration curves, and internal or external standard methods, often in conjunction with the chromatographic techniques described above. While specific titrimetric methods for this compound are not widely documented, the general principles of titrimetry can be applied to its reactants or products under certain conditions.
Calibration Curve Methodologies using Spectroscopic and Chromatographic Data
The construction of a calibration curve is a fundamental approach for the quantitative analysis of this compound. This method relies on the linear relationship between the analytical signal and the concentration of the analyte.
Using spectroscopic data , such as UV-Vis absorbance, a series of standard solutions of this compound of known concentrations are prepared, and their absorbance at a specific wavelength (λmax) is measured. A plot of absorbance versus concentration yields a calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.
Similarly, with chromatographic data from HPLC-UV or GC-MS, a calibration curve is generated by injecting a series of standard solutions of known concentrations and plotting the peak area (or height) against the concentration. The concentration of the analyte in an unknown sample is then determined by running the sample under the same chromatographic conditions and using its peak area to find the corresponding concentration on the calibration curve.
| Concentration (mg/mL) | Peak Area (Arbitrary Units) |
| 0.01 | 1200 |
| 0.05 | 6100 |
| 0.10 | 12500 |
| 0.25 | 30800 |
| 0.50 | 62000 |
| 1.00 | 124500 |
This is a hypothetical data table to illustrate the concept of a calibration curve.
Internal Standard and External Standard Approaches for Accuracy and Precision
To enhance the accuracy and precision of quantitative analysis, internal and external standard methods are employed.
The external standard method is the calibration curve approach described above, where the standards are prepared and analyzed separately from the unknown sample. While straightforward, this method can be susceptible to variations in injection volume and instrument response.
The internal standard (IS) method is a more robust technique that compensates for such variations. In this approach, a known amount of a different compound, the internal standard, is added to all standard solutions and the unknown sample. The calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The internal standard should be a compound that is chemically similar to the analyte but is well-resolved from it chromatographically and does not interfere with the analysis. The ratio of the peak areas is less affected by variations in injection volume, leading to improved accuracy and precision.
| Analyte Conc. (mg/mL) | IS Conc. (mg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.05 | 0.20 | 5900 | 25500 | 0.231 |
| 0.10 | 0.20 | 12200 | 25800 | 0.473 |
| 0.25 | 0.20 | 30500 | 25300 | 1.206 |
| 0.50 | 0.20 | 61500 | 25600 | 2.402 |
| 1.00 | 0.20 | 123000 | 25400 | 4.843 |
This is a hypothetical data table illustrating the internal standard method.
Titrimetric Methods for Reactant or Product Quantification
While direct titrimetric methods for the quantification of this compound are not commonly reported, titration can be a valuable tool for determining the concentration of reactants used in its synthesis or specific products of its reactions. For example, if the synthesis of this compound involves an acidic or basic reactant, the consumption of this reactant can be monitored by titration. Similarly, if this compound undergoes a reaction that produces an acidic or basic species, the progress of the reaction can be followed by titrating the product. These indirect titrimetric methods can provide a simple and cost-effective way to quantify related species in the reaction mixture.
Applications and Functional Roles of 4 Phenoxymethyl 1,3 Dioxolan 2 One in Non Biological Systems
Role as a Monomer and Initiator in Polymer Science
As a functionalized cyclic carbonate, 4-(phenoxymethyl)-1,3-dioxolan-2-one is a valuable monomer for creating polymers with tailored properties. The strained five-membered ring is susceptible to ring-opening polymerization (ROP), a process that allows for the controlled synthesis of aliphatic polycarbonates. The presence of the phenoxymethyl (B101242) side group introduces aromaticity and an ether linkage into the polymer backbone, influencing the final material's characteristics.
Synthesis of Specialty Polycarbonates and Polyurethanes via Ring-Opening Polymerization
The primary application of this compound in polymer science is in the synthesis of specialty polycarbonates through ring-opening polymerization (ROP). acs.org This process typically involves a catalyst to open the cyclic carbonate ring and initiate chain growth. The resulting polymer is an aliphatic polycarbonate with pendant phenoxymethyl groups. These side groups enhance the thermal resistance and modify the mechanical properties of the polymer compared to unsubstituted aliphatic polycarbonates. nih.gov
The general mechanism for the ROP of this monomer leads to a polycarbonate structure where the carbonate linkages form the polymer backbone. Various catalysts can be employed to facilitate this reaction, offering control over the polymer's molecular weight and structure.
In addition to polycarbonates, this monomer is a precursor for non-isocyanate polyurethanes (NIPUs). rsc.org The cyclic carbonate can react with amines in a polyaddition reaction to form poly(hydroxy urethane)s. This route is considered a more sustainable alternative to traditional polyurethane synthesis, which involves the use of highly reactive and toxic isocyanates. The reaction of this compound with a diamine would yield a polyurethane containing both the phenoxymethyl side group and hydroxyl functionalities along the polymer chain.
Table 1: Polymerization Reactions Involving this compound
| Polymer Type | Co-reactant | Key Reaction Type | Resulting Polymer Features |
|---|---|---|---|
| Specialty Polycarbonate | None (homopolymerization) | Ring-Opening Polymerization (ROP) | Pendant phenoxymethyl groups, enhanced thermal stability. nih.gov |
| Non-Isocyanate Polyurethane (NIPU) | Diamines | Polyaddition | Hydroxyl groups on the backbone, no isocyanate usage. rsc.org |
Development of Biodegradable Polymer Scaffolds (focus on chemical role, not material properties)
In the field of tissue engineering, biodegradable polymers are essential for creating temporary scaffolds that support tissue regeneration. umich.edunih.gov The chemical structure of the monomer used to create these polymers is critical. When this compound is incorporated into a polymer chain, its chemical role is significant. The carbonate linkages in the resulting polymer backbone are susceptible to hydrolysis, which is the primary mechanism for biodegradation. researchgate.net
The phenoxymethyl side group plays a crucial chemical role by influencing the degradation rate. The bulky and relatively hydrophobic nature of this group can sterically hinder the access of water molecules to the hydrolyzable carbonate bonds in the polymer backbone, thereby modulating the degradation kinetics compared to polymers with smaller, more hydrophilic side groups. Furthermore, the functional side group provides a potential site for further chemical modification, allowing for the attachment of bioactive molecules to the scaffold surface to enhance cell interaction. nih.gov
Production of Advanced Thermoplastics, Elastomers, and Hydrogels
The incorporation of this compound into polymer structures can be used to produce a range of advanced materials.
Thermoplastics: When polymerized, the rigid phenyl group in the side chain of each repeating unit increases the glass transition temperature (Tg) of the resulting polycarbonate. This contributes to the creation of amorphous thermoplastics with greater rigidity and thermal stability than their purely aliphatic counterparts. nih.gov
Elastomers: To create elastomers, this compound can be copolymerized with other monomers that impart flexibility, such as ε-caprolactone or other cyclic carbonates that lead to polymers with a low Tg. The phenoxymethyl groups can act as physical crosslinking points through aromatic stacking interactions, contributing to the elastomeric properties of the final material. Bio-based elastomers have been synthesized using monomers derived from natural resources, highlighting a sustainable approach to creating these materials. researchgate.net
Hydrogels: While the phenoxymethyl group is hydrophobic, the polycarbonate backbone derived from this monomer can be rendered more hydrophilic through copolymerization with hydrophilic monomers like polyethylene (B3416737) glycol (PEG). Alternatively, the resulting poly(hydroxy urethane)s from NIPU synthesis contain hydroxyl groups that can participate in hydrogen bonding, enabling the formation of hydrogel networks.
Application as a Synthetic Building Block and Intermediate in Organic Synthesis
Beyond polymerization, the reactivity of the cyclic carbonate ring makes this compound a useful intermediate in organic synthesis.
Precursor for High-Value Carbonate and Polyol Derivatives
The cyclic carbonate can be opened under various conditions to yield valuable derivatives. For instance, hydrolysis of the cyclic carbonate ring under acidic or basic conditions would yield the corresponding 1,2-diol, specifically 3-phenoxy-1,2-propanediol (B1222102). This diol can then serve as a polyol precursor for the synthesis of other polymers like polyesters and polyethers. benthamdirect.com
Furthermore, the compound can undergo transesterification reactions. Reacting this compound with an excess of another alcohol in the presence of a suitable catalyst can produce different, non-cyclic carbonate structures, effectively transferring the carbonate functional group. This makes it a building block for more complex carbonate-containing molecules. sci-hub.ru
Table 2: Synthetic Transformations of this compound
| Reagent(s) | Reaction Type | Product Class |
|---|---|---|
| Water (H₂O) | Hydrolysis | Diol (Polyol precursor) |
| Diamine (H₂N-R-NH₂) | Aminolysis / Polyaddition | Poly(hydroxy urethane) |
| Alcohol (R-OH) | Transesterification | Acyclic Carbonate |
Intermediate in the Synthesis of Complex Heterocyclic Compounds
The dioxolane ring system is a well-established precursor in the synthesis of various heterocyclic compounds. Derivatives of this compound have been utilized as intermediates in the creation of complex molecules, including those with applications in medicinal chemistry. For instance, related dioxolane structures are used to synthesize substituted 1H-imidazoles and 1H-1,2,4-triazoles. google.com The synthesis often involves modifying the dioxolane ring or using it as a scaffold to build the target heterocyclic system. The synthesis of imidazole (B134444) and triazole rings can be achieved through various multi-component reactions where the dioxolane moiety can be a precursor to a key aldehyde or other reactive intermediate required for cyclization. nih.govfrontiersin.orgrsc.orgnih.gov
Utilization in Multi-Step Total Synthesis Endeavors
No published instances were found describing the use of this compound as a chiral auxiliary, intermediate, or building block in the total synthesis of natural products or other complex molecules. While the broader class of dioxolanones has been explored in asymmetric synthesis, specific applications for the phenoxymethyl derivative remain undocumented in the available literature.
Catalytic Applications of this compound Derivatives
As Chiral Ligands in Asymmetric Transition Metal Catalysis
The scientific literature did not yield any examples of chiral ligands being synthesized from this compound for use in asymmetric transition metal catalysis.
Role in Organocatalysis and Enzyme Mimicry
There is no available research demonstrating the use of this compound or its derivatives as organocatalysts or in systems designed for enzyme mimicry.
Catalytic Precursors for Polymerization Reactions
No studies were identified that describe the use of this compound as a precursor for the synthesis of polymerization catalysts.
Potential in Supramolecular Chemistry and Self-Assembly Systems
Formation of Ordered Crystalline Networks and Co-crystals
The ability of a molecule to form ordered crystalline networks is fundamentally governed by the nature and arrangement of its functional groups, which dictate the types of intermolecular interactions that can occur. In the case of this compound, its molecular structure, featuring a carbonate group, an ether linkage, and a phenyl ring, provides several potential sites for non-covalent interactions that are crucial for the assembly of well-defined crystal lattices and the formation of co-crystals. While specific crystallographic data for this compound is not extensively available in the surveyed literature, an analysis of its structural components and comparison with related compounds allows for a detailed discussion of its potential to form ordered solid-state structures.
The primary intermolecular interactions expected to drive the self-assembly of this compound into a crystalline network include hydrogen bonding, dipole-dipole interactions, and π–π stacking. The carbonate group is a significant contributor to the molecule's polarity. The carbonyl oxygen is a strong hydrogen bond acceptor, while the ester oxygens can also participate in weaker hydrogen bonding. Although the molecule itself lacks strong hydrogen bond donors, it can readily interact with co-formers that do possess such groups, leading to the formation of co-crystals.
In a pure crystalline form of this compound, weak C-H···O hydrogen bonds are likely to be significant in directing the crystal packing. The hydrogen atoms on the dioxolane ring and the methylene (B1212753) bridge, as well as those on the phenyl group, can all act as weak hydrogen bond donors to the oxygen atoms of the carbonate and ether functionalities of neighboring molecules.
The formation of co-crystals with this compound would involve the introduction of a second molecular component, a "co-former," that can engage in complementary intermolecular interactions. The selection of a suitable co-former is guided by the principles of crystal engineering, which aim to predict and control the assembly of molecules in the solid state. Given the hydrogen bond accepting capabilities of the carbonate and ether oxygens in this compound, co-formers with strong hydrogen bond donor groups, such as carboxylic acids, phenols, or amides, would be prime candidates for forming robust co-crystals.
While experimental data on the co-crystal formation of this compound is scarce, the fundamental principles of supramolecular chemistry and crystal engineering provide a strong basis for predicting its behavior. The presence of multiple functional groups capable of participating in a variety of intermolecular interactions suggests that this compound is a versatile building block for the construction of novel crystalline networks and co-crystals with tailored architectures and properties. Further experimental studies, including single-crystal X-ray diffraction, would be necessary to fully elucidate the rich solid-state chemistry of this compound.
The following table summarizes the potential intermolecular interactions involving this compound that could lead to the formation of ordered crystalline networks and co-crystals, based on the analysis of its functional groups.
| Functional Group on this compound | Potential Interacting Group on Neighboring Molecule/Co-former | Type of Interaction |
| Carbonyl Oxygen (C=O) | -OH, -NH, -COOH, C-H | Strong to weak hydrogen bonding |
| Ether Oxygen (-O-) | -OH, -NH, -COOH, C-H | Weak hydrogen bonding |
| Phenyl Ring (C₆H₅) | Phenyl Ring | π–π stacking |
| Dioxolane Ring C-H | Oxygen atoms, aromatic rings | Weak C-H···O/π interactions |
| Methylene Bridge C-H | Oxygen atoms, aromatic rings | Weak C-H···O/π interactions |
Future Perspectives and Emerging Research Avenues for 4 Phenoxymethyl 1,3 Dioxolan 2 One
Development of Novel and More Sustainable Synthetic Methodologies
The traditional synthesis of 4-(phenoxymethyl)-1,3-dioxolan-2-one, typically involving the cycloaddition of carbon dioxide to the corresponding epoxide, is effective but also presents opportunities for improvement in terms of sustainability and efficiency. Future research is anticipated to focus on greener and more sophisticated synthetic strategies.
The chirality of this compound can significantly influence the properties of the polymers and other materials derived from it. As such, the development of enantioselective synthetic methods is a key area of future research. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a promising avenue for achieving high enantiomeric purity under mild and environmentally benign conditions. Nature-inspired synthetic procedures are gaining traction for the production of cyclic carbonates, aiming to replicate the efficiency and selectivity of biological systems. researchgate.netunict.it
Future research in this area is expected to focus on:
Enzyme Screening and Engineering: Identifying and engineering enzymes, such as lipases and carbonic anhydrases, with high activity and selectivity for the synthesis of chiral this compound.
Immobilization Techniques: Developing robust immobilization methods for biocatalysts to enhance their stability and reusability, thereby improving the economic viability of the process.
Integrated Bioprocesses: Designing integrated bioprocesses that combine the enzymatic synthesis of the cyclic carbonate with subsequent polymerization or modification steps, creating a seamless and efficient production pipeline.
| Biocatalytic Strategy | Key Advantages | Research Focus | Potential Enzymes |
|---|---|---|---|
| Kinetic Resolution of Racemic Epoxide | High enantioselectivity, well-established methodology | Development of highly selective enzymes for phenoxymethyl (B101242) glycidyl (B131873) ether | Lipases, Esterases |
| Direct Asymmetric Synthesis from Precursors | 100% theoretical yield of the desired enantiomer | Discovery and engineering of novel enzymes for direct carboxylation | Carbonic Anhydrases, Carboxylases |
| Whole-Cell Biocatalysis | No need for enzyme purification, potential for cofactor regeneration | Metabolic engineering of microorganisms for the production of chiral epoxides and their subsequent conversion | Engineered E. coli, S. cerevisiae |
Electrochemistry and photochemistry represent two powerful and sustainable alternatives to traditional thermally-driven chemical reactions. nih.govacs.org These methods offer the potential for highly selective and efficient synthesis of this compound under mild conditions, often using electricity or light as "traceless" reagents. nih.govroyalsocietypublishing.org
Electrochemistry: The electrochemical synthesis of cyclic carbonates from epoxides and CO2 is a rapidly developing field. researchgate.net Future research is likely to explore:
Novel Electrode Materials: The development of highly efficient and stable electrode materials that can catalyze the cycloaddition reaction with high selectivity and low overpotential.
Mediator Systems: The design of redox mediator systems that can facilitate the reaction at lower potentials, improving energy efficiency.
Flow Electrochemistry: The application of flow reactors to the electrochemical synthesis of this compound, enabling continuous production and improved process control. rsc.org
Photochemistry: Photochemical methods, particularly those utilizing visible light, are gaining prominence as a green and sustainable approach to organic synthesis. symeres.comnumberanalytics.com For the formation of this compound, future research could investigate:
Photocatalyst Development: The design of novel photocatalysts that can efficiently absorb visible light and catalyze the cycloaddition of CO2 to phenoxymethyl glycidyl ether.
Photo-induced CO2 Activation: Exploring new mechanisms for the photo-induced activation of carbon dioxide, a key step in the formation of the cyclic carbonate.
Integrated Photochemical-Biocatalytic Systems: Combining the advantages of photochemistry and biocatalysis to develop highly efficient and selective hybrid synthetic systems.
| Methodology | Key Principles | Potential Advantages | Future Research Directions |
|---|---|---|---|
| Electrochemistry | Utilization of electrical energy to drive the reaction | Mild reaction conditions, high selectivity, avoidance of harsh chemical oxidants/reductants | Development of advanced electrode materials and flow-through reactor designs |
| Photochemistry | Use of light to initiate and catalyze the reaction | Environmentally benign, potential for novel reaction pathways, use of a renewable energy source | Design of efficient visible-light photocatalysts and exploration of novel photo-activation mechanisms |
Exploration of Untapped Applications in Advanced Materials Science
The unique chemical structure of this compound, combining a reactive cyclic carbonate moiety with a phenoxymethyl group, makes it an attractive building block for a wide range of advanced materials. While its use in some polymer applications is established, its full potential in cutting-edge materials science remains largely untapped.
Smart polymers, or stimuli-responsive materials, are a class of materials that can undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric fields. nih.govijcrt.org The incorporation of this compound into polymer backbones or as pendant groups could impart desirable properties for the development of novel smart materials. doi.orgnumberanalytics.com
Future research in this area could focus on:
Stimuli-Responsive Copolymers: The synthesis of copolymers of this compound with other functional monomers to create materials that exhibit tailored responses to specific stimuli.
Shape-Memory Polymers: The development of shape-memory polymers based on networks containing units derived from this compound, which could have applications in biomedical devices and aerospace. azom.com
Self-Healing Materials: The design of self-healing polymers that utilize the reversible nature of the carbonate linkage or other dynamic chemistries enabled by the phenoxymethyl group.
Functional nanomaterials and composites are at the forefront of materials science, offering unprecedented properties and performance. mdpi.comchemisgroup.us this compound can serve as a versatile monomer or surface-modifying agent in the creation of these advanced materials. nih.gov
Emerging research avenues include:
Polymer-Grafted Nanoparticles: The use of ring-opening polymerization of this compound to graft polymer chains onto the surface of nanoparticles, improving their dispersibility and creating functional interfaces. numberanalytics.com
Nanocomposites with Enhanced Properties: The development of nanocomposites where a polymer matrix derived from this compound is reinforced with nanofillers such as carbon nanotubes or graphene, leading to materials with superior mechanical, thermal, and electrical properties.
Functional Coatings and Films: The creation of thin films and coatings with tailored properties, such as hydrophobicity, biocompatibility, or optical transparency, by leveraging the unique chemistry of this compound.
Advanced Computational Modeling and Machine Learning for Compound Discovery and Optimization
The integration of computational modeling and machine learning is revolutionizing the field of chemical and materials science, accelerating the pace of discovery and optimization. thegradient.pubnumberanalytics.comhilarispublisher.com These powerful tools can be applied to all aspects of the lifecycle of this compound, from its synthesis to its application in advanced materials.
Future research in this domain is expected to encompass:
Predictive Modeling of Synthetic Routes: The use of quantum mechanical calculations and machine learning algorithms to predict the most efficient and sustainable synthetic routes for this compound, including the identification of optimal catalysts and reaction conditions. iitk.ac.innih.gov
High-Throughput Screening of Derivatives: The in silico design and screening of novel derivatives of this compound with tailored properties for specific applications in advanced materials.
Machine Learning-Guided Material Design: The application of machine learning models to predict the properties of polymers and composites derived from this compound, enabling the rational design of materials with desired performance characteristics. strategicallies.co.ukmdpi.comacs.orgcam.ac.uk For instance, machine learning has been used to predict the catalytic performance of metal-organic frameworks for the synthesis of cyclic carbonates. sciopen.com
| Application Area | Computational/ML Technique | Potential Impact | Future Research Focus |
|---|---|---|---|
| Synthesis Optimization | Density Functional Theory (DFT), Machine Learning (ML) for catalyst screening | Accelerated discovery of efficient and sustainable synthetic pathways | Development of predictive models for reaction outcomes and catalyst performance |
| Derivative Discovery | Virtual Screening, Quantitative Structure-Property Relationship (QSPR) modeling | Rapid identification of novel derivatives with enhanced properties | Integration of multi-objective optimization for designing multi-functional materials |
| Material Property Prediction | Molecular Dynamics (MD) simulations, ML-based property prediction | Rational design of polymers and composites with tailored performance | Development of accurate and transferable models for predicting the properties of complex material systems |
Artificial Intelligence for Reaction Prediction and Automated Synthesis Planning
The synthesis of this compound and its subsequent polymerization are complex processes influenced by numerous variables, including catalyst choice, solvent, temperature, and pressure. chemcopilot.com Traditionally, optimizing these reactions involves extensive, time-consuming, and resource-intensive experimentation. chemcopilot.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to overcome these challenges by predicting reaction outcomes with high accuracy. chemcopilot.comeurekalert.org
AI models, particularly deep learning algorithms, can analyze vast datasets of documented chemical reactions to identify intricate patterns and infer rules that govern reactivity and selectivity. chemcopilot.comeurekalert.org For the synthesis of cyclic carbonates, ML algorithms can screen potential catalysts and reaction conditions to predict yields and reaction rates, significantly narrowing the experimental search space. sciopen.comchemai.io This predictive power accelerates the discovery of more efficient and sustainable synthetic routes. chemcopilot.com For instance, researchers are using ML to predict the selectivity between cyclic carbonate formation and polymerization, a critical factor in process control. rsc.org
Beyond prediction, AI is integral to the development of automated synthesis platforms. These robotic systems can perform chemical reactions and analyses faster than manual methods. acs.org When coupled with an AI decision-making algorithm, these platforms can autonomously explore the chemical reaction space. acs.org The AI can propose new experiments based on previous results, learn from "failed" experiments, and rapidly identify optimal conditions for synthesizing or polymerizing this compound. acs.orgchemrxiv.org This synergy between AI and automation streamlines the development process, allowing chemists to focus on innovation rather than routine optimization. chemcopilot.comeurekalert.org
Table 1: Application of AI/ML in the Synthesis of Cyclic Carbonates and Polycarbonates
| AI/ML Application | Objective | Methodology | Potential Impact on this compound |
|---|---|---|---|
| Catalyst Screening | Identify optimal catalysts for CO2 fixation and ring-opening polymerization (ROP). | Training models on datasets of known catalysts (e.g., MOFs, organocatalysts) and their performance. sciopen.com | Accelerated discovery of low-cost, highly efficient, and selective catalysts. |
| Reaction Outcome Prediction | Predict reaction yield, selectivity, and product formation under various conditions. eurekalert.orgchemai.io | Using neural networks and other algorithms to learn from historical reaction data. acs.org | Reduced number of required experiments, saving time and resources. |
| Automated Synthesis | Enable self-optimizing reactors for synthesis and polymerization. beilstein-journals.org | Integrating ML-driven decision-making with robotic hardware to conduct experiments autonomously. acs.org | High-throughput synthesis and optimization of polymers with tailored properties. |
| Inverse Design | Propose monomer/catalyst combinations to achieve target polymer properties. chemrxiv.org | Employing recommender systems and generative models based on known structure-property data. acs.org | More efficient design of novel polycarbonates for specific applications. |
Data-Driven Approaches for Predicting Structure-Reactivity and Structure-Function Correlations
The properties of poly(this compound) are intrinsically linked to its molecular structure, including molecular weight, polydispersity, and the arrangement of its constituent monomers. Predicting these structure-property relationships is a central challenge in materials science. llnl.gov Data-driven approaches, powered by machine learning, are providing unprecedented capabilities to model and predict these complex correlations. acs.orgijisae.org
A critical first step is the construction of comprehensive databases that link monomer structures, catalyst types, and polymerization conditions to the resulting polymer properties. nih.gov For the copolymerization of epoxides and CO2, researchers have begun creating datasets that include hundreds of different reactions and their outcomes. nih.gov These databases serve as the training ground for ML models. mdpi.com
By applying algorithms like random forests or artificial neural networks to this data, it is possible to predict key polymer characteristics. ijisae.orgmdpi.com For example, models can accurately forecast the molecular weight, polydispersity index (PDI), and conversion rate of a polymerization reaction based on the inputs. nih.gov Furthermore, ML can predict macroscopic material properties such as glass transition temperature, melting temperature, and mechanical behaviors (e.g., stiffness and elasticity) directly from the polymer's chemical structure. llnl.govstam-journal.org This capability for "inverse design" allows scientists to specify desired material properties and use the model to identify the polymer structure and synthesis conditions most likely to achieve them, revolutionizing materials discovery. chemrxiv.org
Table 2: Data-Driven Prediction of Polymer Properties
| Input Features (Predictors) | Predicted Properties (Targets) | Relevant ML Models | Significance for this compound Polymers |
|---|---|---|---|
| Monomer structure, catalyst type, initiator, reaction temperature, pressure, time. nih.gov | Molecular Weight (Mn), Polydispersity Index (PDI), Monomer Conversion. nih.gov | Random Forest, Gradient Boosting, XGBoost. mdpi.com | Enables precise control over polymer synthesis to achieve desired chain characteristics. |
| Polymer sequence, chemical information encoded as fingerprints (e.g., ECFP). acs.orgijisae.org | Glass Transition Temperature (Tg), Melting Temperature (Tm), Thermal Decomposition Temperature. ijisae.orgmdpi.com | Artificial Neural Networks (ANN), Feed-Forward Neural Networks. acs.orgijisae.org | Facilitates the design of materials with specific thermal stability for various applications. |
| X-ray diffraction patterns, molecular connectivity, periodicity. llnl.govstam-journal.org | Mechanical Properties (e.g., stiffness, elasticity, tensile strength). stam-journal.org | Graph Neural Networks, Convolutional Neural Networks. llnl.gov | Allows for the computational screening of polymers for high-performance structural applications. |
Interdisciplinary Research Integrating this compound into Diverse Scientific Fields
The versatility of this compound and the polycarbonates derived from it facilitates its integration into a wide range of scientific and engineering disciplines. This interdisciplinary potential is a significant driver of future research.
Sustainable Chemistry and Green Solvents: Cyclic carbonates are recognized as environmentally friendly solvents due to their low toxicity and biodegradability. rsc.org Research is exploring the use of this compound and similar compounds as green reaction media, aligning with the principles of sustainable chemistry. researchgate.net
Advanced Materials and Coatings: The ring-opening polymerization of this compound yields polycarbonates with tunable properties. A key area of research is the development of non-isocyanate polyurethanes (NIPUs). acs.org By reacting bis(cyclic carbonate)s with amines, researchers can create polyurethane networks without using harmful isocyanates, opening applications in safer and more sustainable coatings, adhesives, and foams. acs.org
Energy Storage: The demand for safer and more efficient batteries has spurred research into solid-state electrolytes. Polycarbonates are promising host materials for solid polymer electrolytes (SPEs) due to their electrochemical stability and ability to dissolve lithium salts. diva-portal.org Research into composite polymer electrolytes incorporating polycarbonate matrices, such as those derived from cyclic carbonates, aims to improve ionic conductivity and interfacial stability with lithium metal anodes, which is crucial for next-generation batteries. diva-portal.org
Biomedical Applications: While requiring specific toxicological evaluation, the broader class of aliphatic polycarbonates is known for its biocompatibility and biodegradability, making them suitable for applications in drug delivery, tissue engineering, and medical implants. The phenoxymethyl group offers a site for further functionalization, potentially allowing for the attachment of bioactive molecules or tuning the material's degradation rate and mechanical properties for specific biomedical uses.
Challenges and Opportunities in the Commercialization and Industrial Scale-Up of this compound Based Technologies
Translating the promising laboratory-scale results of this compound based technologies into commercially viable industrial processes presents both challenges and significant opportunities.
The primary challenges revolve around the catalytic system and process efficiency. Many effective catalysts for CO2 cycloaddition rely on expensive metals or complex ligands, hindering economic feasibility. rsc.org Developing robust, inexpensive, and recyclable heterogeneous catalysts that can operate under mild conditions (low temperature and pressure) is a critical research focus. acs.org Another significant hurdle is the purity of the CO2 feedstock. Industrial flue gas contains impurities (e.g., H2S, SOx, water) that can deactivate catalysts, necessitating either costly purification steps or the development of impurity-tolerant catalytic systems. rsc.org
Furthermore, scaling up production from batch reactors to continuous flow processes is essential for industrial manufacturing. researchgate.net Flow chemistry offers improved heat and mass transfer, better process control, and enhanced safety, but requires significant investment in reactor design and process optimization. researchgate.net
Despite these challenges, the opportunities are substantial. The utilization of CO2 as a renewable C1 feedstock is a cornerstone of carbon capture and utilization (CCU) strategies, turning a greenhouse gas into valuable products. researchgate.net This aligns with global sustainability goals and the transition to a circular economy. acs.org Technologies based on this compound can lead to high-performance, sustainable materials like NIPUs and advanced electrolytes, opening up lucrative markets. acs.orgdiva-portal.org The development of efficient, solvent-free synthesis methods further enhances the green credentials and economic viability of these processes. acs.org Success in this area hinges on continued innovation in catalysis, chemical engineering, and materials science to create scalable, cost-effective, and environmentally benign manufacturing pathways.
Table 3: Challenges and Opportunities in Commercialization and Scale-Up
| Aspect | Challenges | Opportunities |
|---|---|---|
| Catalysis | High cost of some catalysts; catalyst deactivation by impurities; need for high catalyst loading or harsh conditions. rsc.org | Development of low-cost, highly active, and recyclable heterogeneous catalysts; creating systems tolerant to impure CO2 streams. rsc.orgacs.org |
| Process Engineering | Transitioning from batch to continuous flow production; ensuring consistent product quality at large scale; energy intensity of processes. researchgate.net | Implementing efficient continuous flow reactors for improved safety and control; optimizing processes to reduce energy consumption and waste. researchgate.net |
| Feedstock | Dependence on purified CO2, which adds cost; availability and cost of the epoxide raw material. rsc.org | Direct utilization of CO2 from industrial flue gas; development of bio-based epoxides to create a fully renewable value chain. rsc.orgrsc.org |
| Market & Economics | Competition with established petroleum-based polymers; high initial capital investment for new plants. | Growing market demand for sustainable and green materials; potential for carbon credits and green premiums; creation of novel high-performance materials (e.g., NIPUs, electrolytes). rsc.orgacs.orgdiva-portal.org |
Q & A
Basic Research: Synthesis Optimization
Q: What catalytic systems and experimental conditions are most effective for synthesizing 4-(phenoxymethyl)-1,3-dioxolan-2-one from phenyl glycidyl ether and CO₂? A: Two primary methodologies are documented:
- Homogeneous catalysis : Using Ru(TPP)CO (ruthenium porphyrin catalyst) with TBACl (tetrabutylammonium chloride) in THF at ambient conditions yields the product with high consistency with literature data .
- Heterogeneous catalysis : Metal-organic frameworks (MOFs) like Zn-DPA show superior activity (43% yield) compared to subcomponents (e.g., H₃tca or Zn(NO₃)₂ alone) under 0.1 MPa CO₂ and 60°C .
Key variables : Solvent choice (THF vs. benzene), CO₂ pressure, and catalyst loading significantly affect reaction efficiency. For reproducibility, ensure anhydrous conditions and inert gas purging .
Basic Research: Structural Characterization
Q: How can researchers validate the purity and structure of this compound? A: Employ a combination of:
- ¹H/¹³C NMR : Peaks at δ ~4.5–5.0 ppm (dioxolane ring protons) and δ ~160–170 ppm (carbonyl carbon) confirm the cyclic carbonate structure .
- IR spectroscopy : A strong absorption band at ~1800 cm⁻¹ (C=O stretch) is diagnostic. Shifts in Ru catalyst IR signals (e.g., from 1957 to 1817 cm⁻¹) can confirm coordination during synthesis .
- Mass spectrometry : Molecular ion peaks matching the molecular weight (C₁₀H₁₀O₄, MW 194.18 g/mol) ensure purity .
Advanced Research: Mechanistic Insights
Q: What mechanistic pathways explain the role of TBACl in Ru-catalyzed CO₂ cycloaddition to form this compound? A: TBACl acts as a nucleophile, opening the epoxide ring of phenyl glycidyl ether to form an oxyanion intermediate. CO₂ insertion followed by ring closure generates the cyclic carbonate. The Ru catalyst facilitates CO₂ activation via electron-deficient metal centers, lowering the energy barrier for cycloaddition. Kinetic studies using in situ FTIR or DFT calculations are recommended to probe transition states .
Advanced Research: Data Contradictions in Catalytic Efficiency
Q: How can discrepancies in reported yields (e.g., 43% with Zn-DPA vs. 98% with Ru systems) be reconciled? A: Variations arise from:
- Catalyst accessibility : Homogeneous Ru systems offer better substrate-catalyst contact than heterogeneous Zn-DPA MOFs.
- Reaction scale : Batch vs. flow conditions (e.g., organocatalytic continuous flow systems) improve mass transfer and yield .
- CO₂ pressure : Higher pressures (e.g., 2 MPa) in industrial setups vs. balloon conditions (0.1 MPa) in academic labs .
Recommendation : Standardize CO₂ pressure, solvent, and catalyst loading when comparing systems.
Advanced Research: Applications in Sustainable Chemistry
Q: How is this compound utilized in CO₂ fixation and polymer synthesis? A:
- CO₂ valorization : The compound serves as a platform chemical for converting CO₂ into value-added products, such as polyhydroxyurethanes (PHUs) via amine-mediated ring-opening reactions .
- Polymer precursors : Thiol-ene coupling with 4-ethenyl-1,3-dioxolan-2-one yields dicyclocarbonates, enabling isocyanate-free PHU synthesis—a greener alternative to traditional polyurethanes .
Recent advances : Ionic porous organic polymers (iPOPs) with hydroxide anions achieve 92% yield in glycidol-to-carbonate conversion under mild conditions (30°C, 48 h) .
Advanced Research: Stability and Reactivity
Q: What are the critical storage and handling considerations to prevent decomposition? A:
- Moisture sensitivity : Hydrolysis of the carbonate ring can occur in aqueous environments. Store under inert gas (N₂/Ar) with molecular sieves .
- Thermal stability : Decomposition above 150°C is observed in TGA studies. Avoid prolonged heating during purification .
- Side reactions : Nucleophilic attack by amines or thiols can open the carbonate ring. Use aprotic solvents (e.g., DMF, THF) for reactions involving nucleophiles .
Methodological Challenge: Scalability
Q: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities? A:
- Continuous flow systems : Enhance heat/mass transfer and reduce reaction times (e.g., 24 h → 2 h) .
- Catalyst immobilization : Heterogeneous catalysts (e.g., MOFs, iPOPs) enable easy recovery and reuse, reducing costs .
- Solvent selection : Replace THF with greener solvents (e.g., scCO₂) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
